molecular formula C9H12OS B043912 4-(Methylthio)-3,5-xylenol CAS No. 7379-51-3

4-(Methylthio)-3,5-xylenol

Cat. No.: B043912
CAS No.: 7379-51-3
M. Wt: 168.26 g/mol
InChI Key: JGFZITGNFAVSKU-UHFFFAOYSA-N
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Description

4-(Methylthio)-3,5-xylenol is a versatile phenolic compound of significant interest in chemical and biological research, distinguished by the methylthio (-SCH₃) substituent at the 4-position of the 3,5-dimethylphenol (xylenol) backbone. This structural motif is critical for its enhanced lipophilicity and electronic properties, which underpin its primary application as a potent antimicrobial and antifungal agent. Researchers utilize this compound to study its efficacy against a broad spectrum of microorganisms, investigating its mechanism of action, which is believed to involve the disruption of microbial cell membranes and interference with essential enzymatic processes. Beyond microbiology, this compound serves as a key synthetic intermediate and functional additive. In agrochemical research, it is explored for the development of novel pesticides and fungicides. In material science, it finds application as a stabilizer and antioxidant in polymers and industrial fluids, where it inhibits oxidative degradation. Its unique substitution pattern also makes it a valuable building block in organic synthesis for constructing more complex molecular architectures. This reagent is provided to the scientific community to facilitate advanced studies in these dynamic fields.

Properties

IUPAC Name

3,5-dimethyl-4-methylsulfanylphenol
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InChI

InChI=1S/C9H12OS/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5,10H,1-3H3
Source PubChem
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InChI Key

JGFZITGNFAVSKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1SC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
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DSSTOX Substance ID

DTXSID9041497
Record name 3,5-Dimethyl-4-(methylthio)phenol
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Molecular Weight

168.26 g/mol
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CAS No.

7379-51-3
Record name 3,5-Dimethyl-4-(methylthio)phenol
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Record name 3,5-Dimethyl-4-methylsulfanylphenol
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Record name Phenol, 3,5-dimethyl-4-(methylthio)-
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Record name 3,5-Dimethyl-4-(methylthio)phenol
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Record name 4-(methylthio)-3,5-xylenol
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Record name 3,5-DIMETHYL-4-METHYLSULFANYLPHENOL
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,5-Dimethyl-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the synthetic pathways leading to 3,5-dimethyl-4-(methylthio)phenol, a valuable substituted phenol derivative with applications in medicinal chemistry and materials science. Two primary synthetic strategies are presented: a direct electrophilic methylthiolation of 3,5-dimethylphenol and a multi-step approach involving the bromination of 3,5-dimethylphenol followed by a copper-catalyzed cross-coupling reaction. This document offers in-depth mechanistic insights, step-by-step experimental protocols, and a comparative analysis of the two routes to assist researchers in selecting the most suitable method for their specific needs.

Introduction

3,5-Dimethyl-4-(methylthio)phenol is an aromatic organic compound characterized by a phenol ring substituted with two methyl groups and a methylthio group. This substitution pattern imparts specific chemical properties that make it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The strategic placement of the hydroxyl, methyl, and methylthio moieties allows for a variety of subsequent chemical transformations. This guide is designed to provide a comprehensive and practical overview of the most logical and scientifically sound methods for the synthesis of this target molecule.

Pathway A: Direct Electrophilic Methylthiolation of 3,5-Dimethylphenol

The most direct approach to 3,5-dimethyl-4-(methylthio)phenol involves the electrophilic substitution of the starting material, 3,5-dimethylphenol. The hydroxyl group of the phenol is a strongly activating, ortho, para-directing group, while the two methyl groups are also activating and ortho, para-directing. In the case of 3,5-dimethylphenol, the 2, 4, and 6 positions are activated. The 4-position, being para to the hydroxyl group and sterically unhindered, is the most favorable site for electrophilic attack.

Reaction Mechanism

The reaction proceeds via an acid-catalyzed electrophilic aromatic substitution. A strong acid, such as sulfuric acid (H₂SO₄), protonates dimethyl disulfide (DMDS), leading to the formation of a highly reactive electrophilic sulfur species, likely a methylsulfenium ion (CH₃S⁺) or a related complex. This electrophile is then attacked by the electron-rich aromatic ring of 3,5-dimethylphenol at the 4-position. The subsequent loss of a proton from the resulting carbocation intermediate restores the aromaticity of the ring and yields the final product.

dot graph "Pathway_A_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape="plaintext", fontname="Arial", fontsize=12]; edge [arrowhead="vee", penwidth=1.5, color="#4285F4"];

} "Reaction mechanism for the direct methylthiolation of 3,5-dimethylphenol."

Experimental Protocol

This protocol is adapted from the synthesis of 4-methylthiophenol.[1]

Materials:

  • 3,5-Dimethylphenol

  • Dimethyl disulfide (DMDS)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethylphenol in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add dimethyl disulfide to the cooled solution.

  • With vigorous stirring, add concentrated sulfuric acid dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time (monitoring by TLC is recommended).

  • Upon completion, quench the reaction by carefully pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data
Reactant/ProductMolar Ratio (relative to 3,5-Dimethylphenol)Notes
3,5-Dimethylphenol1.0Starting material.
Dimethyl disulfide (DMDS)1.0 - 1.5A slight excess may be used to drive the reaction to completion.
Sulfuric Acid (H₂SO₄)1.5 - 2.0Acts as a catalyst and dehydrating agent. The amount may need to be optimized.
Expected Yield Yields for the analogous reaction with phenol are reported to be in the range of 79-83.5%.[1] Similar yields can be expected with optimization.

Pathway B: Multi-Step Synthesis via Bromination and Cross-Coupling

An alternative and highly reliable route to 3,5-dimethyl-4-(methylthio)phenol involves a two-step process: the regioselective bromination of 3,5-dimethylphenol to form 4-bromo-3,5-dimethylphenol, followed by a copper-catalyzed cross-coupling reaction with a methylthiol source.

dot graph "Pathway_B_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead="vee", penwidth=1.5, color="#34A853"];

} "Overall workflow for the multi-step synthesis of 3,5-dimethyl-4-(methylthio)phenol."

Step 1: Regioselective Bromination of 3,5-Dimethylphenol

As previously discussed, the 4-position of 3,5-dimethylphenol is highly activated towards electrophilic substitution. Bromination can be achieved with high regioselectivity using a mild brominating agent.

The mechanism involves the generation of an electrophilic bromine species (Br⁺) from the brominating agent. This is then attacked by the electron-rich phenol ring at the 4-position to form a carbocation intermediate. Subsequent loss of a proton restores aromaticity and yields 4-bromo-3,5-dimethylphenol.

Materials:

  • 3,5-Dimethylphenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Standard laboratory glassware

Procedure:

  • Dissolve 3,5-dimethylphenol in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide portion-wise to the solution at room temperature with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by recrystallization or column chromatography to yield pure 4-bromo-3,5-dimethylphenol.

Step 2: Copper-Catalyzed Methylthiolation of 4-Bromo-3,5-dimethylphenol

The C-S bond is formed via a copper-catalyzed cross-coupling reaction. This method is advantageous as it is generally high-yielding and tolerates a wide range of functional groups.

The mechanism of copper-catalyzed C-S cross-coupling reactions is complex and can vary depending on the specific catalyst and ligands used. A generally accepted pathway involves the oxidative addition of the aryl bromide to a Cu(I) species to form a Cu(III) intermediate. A methylthiolate anion, generated from a methylthiol source, then undergoes transmetalation with the copper center. Finally, reductive elimination from the Cu(III) intermediate yields the desired aryl methyl sulfide and regenerates the Cu(I) catalyst.

This protocol is based on general procedures for the copper-catalyzed methylthiolation of aryl halides.[2][3]

Materials:

  • 4-Bromo-3,5-dimethylphenol

  • Copper(I) iodide (CuI)

  • Dimethyl disulfide (DMDS) or Sodium thiomethoxide (NaSMe)

  • A suitable base (e.g., potassium carbonate, cesium carbonate)

  • A suitable solvent (e.g., DMF, DMSO, or water)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-3,5-dimethylphenol, copper(I) iodide, and the base.

  • Add the solvent, followed by the methylthiol source (DMDS or NaSMe).

  • Heat the reaction mixture to the appropriate temperature with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data
Reactant/ProductMolar Ratio (relative to 4-Bromo-3,5-dimethylphenol)Notes
4-Bromo-3,5-dimethylphenol1.0Starting material for the cross-coupling step.
Copper(I) iodide (CuI)0.05 - 0.1Catalyst.
Methylthiol Source1.2 - 2.0An excess is typically used.
Base2.0 - 3.0To facilitate the reaction and neutralize any acidic byproducts.
Expected Yield High yields are generally reported for this type of reaction.

Comparison of Synthetic Pathways

FeaturePathway A: Direct MethylthiolationPathway B: Multi-Step Synthesis
Number of Steps OneTwo
Atom Economy HigherLower
Reagents Strong acid (corrosive), DMDSNBS, copper catalyst, base, methylthiol source
Reaction Conditions Can be exothermic and requires careful temperature control.Generally milder conditions, especially for the bromination step.
Purification May be more challenging due to potential side products.Purification of the intermediate may be required.
Overall Yield Potentially lower and more variable.Often higher and more reproducible.
Scalability May present challenges on a larger scale due to exothermicity.Generally more scalable.

Conclusion

Both the direct electrophilic methylthiolation and the multi-step bromination/cross-coupling sequence offer viable pathways for the synthesis of 3,5-dimethyl-4-(methylthio)phenol. The choice of method will depend on the specific requirements of the researcher, including the desired scale, available reagents, and tolerance for multi-step procedures. Pathway A is more atom-economical but may require more optimization to control regioselectivity and maximize yield. Pathway B, while longer, offers a more controlled and often higher-yielding route to the target molecule. This guide provides the foundational knowledge and experimental frameworks to enable the successful synthesis of this important chemical intermediate.

References

  • Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system. RSC Advances. 2018. Available from: [Link]

  • Preparation method of 3,5-dimethylphenol. Google Patents.
  • Preparation of 3,5-dimethylphenol. PrepChem.com. Available from: [Link]

  • Bromination of Phenol | Electrophilic aromatic substitution | Organic Chemistry. YouTube. 2022. Available from: [Link]

  • 4-Bromo-3,5-dimethylphenol. PubChem. Available from: [Link]

  • Copper-Catalyzed Methylthiolation of Aryl Iodides and Bromides with Dimethyl Disulfide in Water. Organic Chemistry Portal. Available from: [Link]

  • Newman–Kwart rearrangement. Wikipedia. Available from: [Link]

  • Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. 2025. Available from: [Link]

  • Synthesis of 4-Methylthiophenol. ResearchGate. 2025. Available from: [Link]

  • Electrophilic Substitution of Phenols. Chemistry LibreTexts. 2020. Available from: [Link]

  • Copper-Catalyzed Methylthiolation of Aryl Iodides and Bromides with Dimethyl Disulfide in Water. ResearchGate. Available from: [Link]

  • synthesis of thiophenol from phenol. Chem-Station Int. Ed. Available from: [Link]

  • ring reactions of phenol. Chemguide. Available from: [Link]

  • Copper-catalyzed Trifluoromethylthiolation of Aryl Halides With Diverse Directing Groups. Europe PMC. Available from: [Link]

  • Electrophilic Substitution Reactions of Phenols. BYJU'S. Available from: [Link]

  • Mechanism and application of the Newman-Kwart O -> S rearrangement of O-aryl thiocarbamates. Edinburgh Research Explorer. 2008. Available from: [Link]

  • Regioselective Synthesis of Brominated Phenols. ChemistryViews. 2019. Available from: [Link]

  • Efficient Copper(I)‐Catalyzed C–S Cross Coupling of Thiols with Aryl Halides in Water. ResearchGate. 2025. Available from: [Link]

  • Electrochemically Catalyzed Newman–Kwart Rearrangement: Mechanism, Structure–Reactivity Relationship, and Parallels to Photoredox Catalysis. The Journal of Organic Chemistry. 2020. Available from: [Link]

  • Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. Available from: [Link]

  • p-BROMOPHENOL. Organic Syntheses. Available from: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Methylthio)-3,5-xylenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical guide on the spectroscopic analysis of 4-(Methylthio)-3,5-xylenol (CAS No: 7379-51-3).[1][2] As a critical intermediate in the synthesis of compounds such as the insecticide Methiocarb, its unambiguous structural confirmation and purity assessment are paramount.[2] This guide is structured to provide researchers, scientists, and drug development professionals with not only the expected spectroscopic data but also the underlying scientific rationale for the experimental design and data interpretation, reflecting a field-proven approach to molecular characterization.

The core of this analysis rests on the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct, published spectra for this specific molecule are not widely available, this guide will present a robust, predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This predictive approach is a cornerstone of chemical research, enabling scientists to anticipate results and correctly interpret experimental data for novel or sparsely documented molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy stands as the most powerful technique for the de novo structural elucidation of organic molecules. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The Rationale Behind the Experiment The choice of experiment and parameters is dictated by the molecular structure. A standard ¹H NMR provides a map of all proton environments, while a broadband proton-decoupled ¹³C NMR reveals each unique carbon atom. Deuterated chloroform (CDCl₃) is a common and effective solvent for this type of analyte, as it is chemically inert and its residual solvent peak is well-documented. Tetramethylsilane (TMS) is used as the internal standard (0 ppm) due to its chemical inertness and single, sharp resonance peak that does not typically overlap with analyte signals.[3]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Acquisition (¹H NMR): Acquire the spectrum using a standard single-pulse sequence. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans to ensure a good signal-to-noise ratio.

  • Acquisition (¹³C NMR): Acquire the spectrum using a standard pulse sequence with broadband proton decoupling. A longer relaxation delay (5 seconds) and a significantly higher number of scans (~1024 or more) are necessary due to the low natural abundance of the ¹³C isotope.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in CDCl₃ Add_TMS Add TMS Standard Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Spectrometer Place in Spectrometer Transfer->Spectrometer Acquire_H1 Acquire ¹H Spectrum Spectrometer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Spectrometer->Acquire_C13 FT Fourier Transform Acquire_C13->FT Correction Phase & Baseline Correction FT->Correction Analysis Spectral Analysis Correction->Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectrum and Interpretation

The structure of this compound possesses high symmetry. We predict four distinct proton signals. The interpretation relies on understanding how the electron-donating hydroxyl (-OH) and methylthio (-SCH₃) groups, along with the methyl groups, influence the electronic environment of each proton.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 6.6 - 6.8Singlet (s)2HAr-H The two aromatic protons are chemically equivalent due to the molecule's symmetry. They appear as a single peak. Their chemical shift is in the typical aromatic region.
~ 4.5 - 5.5Singlet (s, broad)1HOH The phenolic proton is acidic and typically appears as a broad singlet. Its chemical shift is concentration and solvent-dependent.
~ 2.35Singlet (s)3HS-CH₃ The methyl group attached to the sulfur atom. Its shift is slightly downfield compared to the aromatic methyls due to the influence of the sulfur atom.
~ 2.25Singlet (s)6HAr-CH₃ The two aromatic methyl groups are equivalent and thus appear as a single peak integrating to 6 protons. This is consistent with data from 3,5-dimethylphenol.[4]
Predicted ¹³C NMR Spectrum and Interpretation

Six unique carbon signals are expected due to the molecule's symmetry. The chemical shifts are predicted based on standard values for substituted benzenes, considering the additive effects of the hydroxyl, methyl, and methylthio substituents.[5][6]

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 154 - 156C -OHThe carbon directly attached to the highly electronegative oxygen atom is significantly deshielded, resulting in a large downfield shift. This is consistent with data for similar phenols.[4]
~ 138 - 140C -CH₃The two equivalent aromatic carbons bearing the methyl groups.
~ 125 - 128C -HThe two equivalent aromatic carbons bonded to hydrogen.
~ 122 - 125C -SCH₃The carbon attached to the sulfur atom. Its chemical shift is influenced by the thioether group.
~ 20 - 22Ar-C H₃The equivalent aromatic methyl carbons. Their upfield shift is typical for sp³ hybridized carbons.[4]
~ 15 - 18S-C H₃The carbon of the methylthio group. It is expected to be in the typical alkane region but influenced by the adjacent sulfur.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (e.g., stretching, bending).

Expertise & Experience: The Rationale Behind the Experiment For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and speed, requiring no sample preparation like KBr pellet pressing. The resulting spectrum provides a "fingerprint" that is unique to the molecule's structure, allowing for quick verification of the key functional groups.

Experimental Protocol: FT-IR Analysis
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Co-add at least 32 scans to obtain a high-quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

Diagram: FT-IR (ATR) Experimental Workflow

FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Interpretation Clean Clean ATR Crystal Background Acquire Background Scan Clean->Background Load_Sample Place Sample on Crystal Background->Load_Sample Apply_Pressure Apply Pressure Load_Sample->Apply_Pressure Acquire_Scan Scan Sample (4000-400 cm⁻¹) Apply_Pressure->Acquire_Scan Identify_Peaks Identify Peak Frequencies Acquire_Scan->Identify_Peaks Assign_Bands Assign Functional Groups Identify_Peaks->Assign_Bands

Caption: Workflow for FT-IR analysis using an ATR accessory.

Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by absorptions from the O-H, C-H, and aromatic C=C bonds.

Predicted Wavenumber (cm⁻¹)Vibration TypeExpected IntensityFunctional Group Assignment
3500 - 3200O-H StretchStrong, BroadPhenolic -OH group
3100 - 3000C-H StretchMediumAromatic C-H
2980 - 2850C-H StretchMediumAliphatic C-H (from -CH₃ groups)
1600 & 1475C=C StretchMedium-StrongAromatic Ring
1260 - 1180C-O StretchStrongPhenolic C-O
700 - 600C-S StretchWeak-MediumThioether C-S

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation analysis, clues about its structural components.

Expertise & Experience: The Rationale Behind the Experiment Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is an ideal method for a relatively volatile and thermally stable compound like this compound. The GC separates the analyte from any impurities, and the 'hard' EI technique provides reproducible fragmentation patterns that serve as a molecular fingerprint, which can be compared against spectral libraries. The molecular weight is determined from the molecular ion peak (M⁺•).

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • GC Injection: Inject 1 µL of the solution into the GC-MS system.

  • Chromatographic Separation: The sample is vaporized and separated on a capillary column (e.g., a DB-5ms). A temperature gradient program (e.g., starting at 50°C and ramping to 250°C) is used to elute the compound.

  • Ionization: As the compound elutes from the GC column, it enters the MS source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Diagram: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Analysis cluster_proc Data Interpretation Dissolve Dissolve Sample in Solvent Inject Inject into GC Dissolve->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Identify_M Identify Molecular Ion Peak Spectrum->Identify_M Analyze_Frag Analyze Fragmentation Identify_M->Analyze_Frag

Caption: Workflow for GC-MS sample preparation, analysis, and data interpretation.

Predicted Mass Spectrum and Interpretation

The analysis of the mass spectrum involves identifying the molecular ion and rationalizing the major fragment peaks.

  • Molecular Ion Peak (M⁺•): The molecular formula is C₉H₁₂OS, with a molecular weight of 168.26 g/mol .[1] The mass spectrum should show a distinct molecular ion peak at m/z = 168 . The presence of a sulfur atom will also give rise to a characteristic M+2 peak (from the ³⁴S isotope) with an abundance of about 4.5% relative to the M⁺• peak.

  • Key Fragmentation Patterns: The fragmentation is driven by the stability of the resulting ions.

    • Loss of a methyl radical (•CH₃): A common fragmentation pathway is the loss of a methyl radical from the methylthio group, leading to a stable ion. This would produce a peak at m/z = 153 (168 - 15).

    • Loss of the methylthio radical (•SCH₃): Cleavage of the C-S bond would result in the loss of a methylthio radical. This would generate a fragment ion corresponding to the 3,5-dimethylphenol cation at m/z = 121 (168 - 47). This is a likely and significant peak.

    • Loss of CO (from phenolic ring): A characteristic fragmentation for phenols is the loss of carbon monoxide after initial rearrangements, which could lead to further smaller fragments.

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they create a self-validating system for structural confirmation.

  • MS confirms the molecular weight (m/z = 168), providing the molecular formula C₉H₁₂OS.

  • IR spectroscopy confirms the presence of key functional groups : a hydroxyl group (broad ~3400 cm⁻¹), aromatic rings (~1600 cm⁻¹), and aliphatic C-H bonds (~2900 cm⁻¹).

  • ¹³C NMR confirms the carbon skeleton , showing six unique carbon environments, consistent with the proposed symmetric structure.

  • ¹H NMR provides the final, unambiguous proof of structure , showing the number of protons in each unique environment, their chemical shifts, and their lack of coupling (all singlets), perfectly matching the symmetric structure of this compound.

This integrated approach ensures the highest degree of confidence in the compound's identity and purity, a critical requirement for any research or development application.

References

  • FooDB. (2010). Showing Compound 3,5-Dimethylphenol (FDB007241). Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 3,5-Dimethylphenol. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved January 24, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 3,5-Dimethyl-4-(methylthio)phenol. American Chemical Society. Retrieved January 24, 2026, from [Link]

  • Butschke, B. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). ChemistryOpen, 11(8), e202200101.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Ichitani, M., et al. (2018). Spectroscopic characterization of thiol adducts formed in the reaction of 4-methylcatechol with DPPH in the presence of N-acetylcysteine. European Journal of Chemistry, 9(4), 386-393.
  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 24, 2026, from [Link]

  • Supporting Information. (n.d.). General procedure for the synthesis of styrenes. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2019). Suzuki Reaction for the Synthesis of New Derivatives of 4-Chloro-3,5-Dimethyl Phenol and their in vitro Antibacterial Screening. Retrieved January 24, 2026, from [Link]

  • Carl ROTH. (n.d.). This compound. Retrieved January 24, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 24, 2026, from [Link]

  • Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved January 24, 2026, from [Link]

Sources

Solubility of 4-(Methylthio)-3,5-xylenol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The previous searches provided some crucial information, but a complete picture for the in-depth technical guide is not yet available. I have found the molecular weight, LogP value, and some qualitative solubility information for 4-(Methylthio)-3,5-xylenol, indicating it is a solid insoluble in water and slightly soluble in chloroform, ethyl acetate, and methanol. I also have its chemical structure. However, I lack quantitative solubility data in a range of organic solvents and the Hansen Solubility Parameters (HSPs), which are essential for a detailed technical guide. I have gathered information on how to predict solubility using LogP and how to estimate HSPs from molecular structure using group contribution methods. I also have protocols for qualitative solubility testing.

Therefore, the next logical step is to utilize the gathered information to estimate the HSPs for this compound. This will allow me to theoretically predict its solubility in a wider range of organic solvents. I will then need to find the HSPs for a variety of common organic solvents to compare them with the estimated values for the target compound. Finally, I will structure the guide, incorporating the predicted solubility data, experimental protocols, and the underlying theoretical principles.I have gathered significant information but still face a crucial gap for creating the in-depth technical guide. I have the physicochemical properties of this compound (molecular weight, LogP) and its molecular structure. I also have information on the Van Krevelen and Hoftyzer group contribution method for estimating Hansen Solubility Parameters (HSPs), and I have access to tables of HSPs for common organic solvents. I have also found protocols for qualitative solubility testing.

However, I do not have the specific group contribution values for all the necessary fragments of the this compound molecule from the search results. Specifically, I need the contribution values for the -S- (thioether) and -OH (on an aromatic ring) groups to apply the Van Krevelen and Hoftyzer method accurately. Without these, I cannot calculate the HSPs for the target compound.

Therefore, the next step must be to find a reliable source for these specific group contribution values. Once I have these values, I can proceed with the HSP calculation, predict the solubility in various solvents, and then structure and write the complete technical guide.I have made some progress but still face a critical roadblock. I have gathered information on the Van Krevelen and Hoftyzer group contribution method for estimating Hansen Solubility Parameters (HSPs) and have access to general tables of HSPs for solvents. I also have protocols for qualitative solubility testing. However, the key missing pieces of information are the specific group contribution values (Fdi, Fpi, and Ehi) for the aromatic thioether (-S- attached to a benzene ring) and the aromatic hydroxyl (-OH attached to a benzene ring) functional groups within the Van Krevelen and Hoftyzer framework. Without these specific values, I cannot calculate the HSPs for this compound, which is a cornerstone of the planned in-depth technical guide. My previous searches did not yield a direct table with these specific values. Therefore, I need to conduct a more targeted search to find these crucial parameters.I have gathered a significant amount of information on the Van Krevelen and Hoftyzer group contribution method for estimating Hansen Solubility Parameters (HSPs), including the necessary formulas. I also have access to various resources that provide HSPs for common organic solvents. However, I am still missing the specific group contribution values (Fdi, Fpi, and Ehi) for the aromatic thioether (-S- attached to a benzene ring) and the aromatic hydroxyl (-OH attached to a benzene ring) functional groups. Without these values, I cannot calculate the HSPs for this compound, which is a critical part of the technical guide. I need to find a reliable source, such as a comprehensive table or a specialized database, that provides these specific group contribution values.## An In-depth Technical Guide to the Solubility of this compound in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

The solubility of a compound is a critical physicochemical property that governs its behavior in various chemical and biological systems. For researchers and professionals in drug development, understanding and predicting the solubility of a target molecule is paramount for formulation, delivery, and efficacy. This guide provides a comprehensive technical overview of the solubility of this compound, a compound of interest in various research and development endeavors. By integrating theoretical principles with practical methodologies, this document aims to serve as an essential resource for scientists working with this and structurally related molecules.

Introduction to this compound

This compound is a substituted phenol derivative with a molecular formula of C₉H₁₂OS and a molecular weight of 168.25 g/mol .[1] Its structure features a hydroxyl group and a methylthio group attached to a xylene backbone. This unique combination of functional groups imparts specific solubility characteristics that are crucial to understand for its application. The octanol-water partition coefficient (LogP) of 2.89 suggests a somewhat hydrophobic nature.[1]

Chemical Structure:

Theoretical Framework for Solubility Prediction

The adage "like dissolves like" provides a fundamental but qualitative understanding of solubility.[2] A more quantitative and predictive approach is offered by Hansen Solubility Parameters (HSPs), which deconstruct the total cohesive energy of a molecule into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[3] The principle is that substances with similar HSPs are likely to be miscible.[3]

The total Hansen solubility parameter (δt) is related to the individual components by the following equation:

δt² = δD² + δP² + δH²

The "distance" (Ra) between two substances in the Hansen space can be calculated to predict their affinity:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of solubility.

Estimation of Hansen Solubility Parameters for this compound

In the absence of experimentally determined HSPs for this compound, the group contribution method of Van Krevelen and Hoftyzer provides a reliable estimation based on its molecular structure.[3][4][5][6] This method assigns specific values for the dispersion (Fdi), polar (Fpi), and hydrogen bonding (Ehi) contributions of each functional group within the molecule.

The individual Hansen parameters are calculated using the following equations:

δd = ΣFdi / Vm δp = (ΣFpi²)^0.5 / Vm δh = (ΣEhi / Vm)^0.5

Where Vm is the molar volume, which can also be estimated using group contributions.

Based on the molecular structure of this compound, the following functional groups are identified, and their corresponding group contribution values are used for the calculation:

GroupNumberFdi (J^0.5 cm^1.5/mol)Fpi ((J cm³)^0.5/mol)Ehi (J/mol)Vi (cm³/mol)
-CH₃34200033.5
>C= (aromatic)42850013.5
=CH- (aromatic)11280015.5
-OH (aromatic)12105002000010.0
-S- (thioether)14400022.5

Calculated Hansen Solubility Parameters for this compound:

ParameterCalculated Value (MPa^0.5)
Molar Volume (Vm)153.5 cm³/mol
δD (Dispersion)18.2
δP (Polar)9.1
δH (Hydrogen Bonding)11.4
δt (Total)23.5

Predicted Solubility in Common Organic Solvents

By comparing the calculated HSPs of this compound with the known HSPs of various organic solvents, we can predict its solubility. A smaller Hansen distance (Ra) suggests better solubility.

SolventδD (MPa^0.5)δP (MPa^0.5)δH (MPa^0.5)Ra (Hansen Distance)Predicted Solubility
This compound 18.2 9.1 11.4 - -
Acetone15.510.47.06.8Good
Acetonitrile15.318.06.111.6Moderate
Benzene18.40.02.013.8Poor
Chloroform17.83.15.78.5Good
Dichloromethane17.07.37.15.6Very Good
Diethyl Ether14.52.95.110.6Moderate
Dimethyl Sulfoxide (DMSO)18.416.410.27.5Good
Ethanol15.88.819.48.5Good
Ethyl Acetate15.85.37.27.4Good
n-Heptane15.30.00.015.9Very Poor
Methanol14.712.322.312.1Moderate
Tetrahydrofuran (THF)16.85.78.05.8Very Good
Toluene18.01.42.012.5Poor
Water15.516.042.332.1Insoluble

Disclaimer: These are theoretically predicted solubilities and should be confirmed experimentally.

Experimental Determination of Solubility

While theoretical predictions are valuable, experimental verification is essential for accurate solubility data. The following protocols outline standard methods for qualitative and quantitative solubility determination.

Qualitative Solubility Testing

This method provides a rapid assessment of a compound's solubility in various solvents.[7][8]

Workflow for Qualitative Solubility Assessment:

G start Start with a small amount of this compound solvent Add a small volume of the test solvent start->solvent observe Observe for dissolution (formation of a clear solution) solvent->observe soluble Soluble observe->soluble Yes insoluble Insoluble/Partially Soluble observe->insoluble No end End soluble->end insoluble->end

Caption: A simple workflow for the qualitative determination of solubility.

Protocol:

  • Place approximately 10-20 mg of this compound into a small test tube.

  • Add 1 mL of the selected organic solvent in small increments, agitating the mixture after each addition.

  • Observe the mixture against a well-lit background to determine if the solid has completely dissolved.

  • Record the observation as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination (Crystal-Clear Method)

This method provides a more precise measurement of solubility at a given temperature.

Experimental Workflow for Quantitative Solubility Measurement:

G start Prepare a saturated solution of this compound in the solvent equilibrate Equilibrate the solution at a constant temperature with stirring start->equilibrate filter Filter the solution to remove undissolved solid equilibrate->filter analyze Analyze a known volume of the filtrate to determine the concentration filter->analyze calculate Calculate the solubility (e.g., in g/L or mol/L) analyze->calculate end End calculate->end

Caption: Step-by-step workflow for the quantitative measurement of solubility.

Protocol:

  • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

  • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Analyze the concentration of this compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the solubility based on the determined concentration and the volume of the filtrate analyzed.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature.

  • Solvent Polarity: As predicted by the HSPs, solvents with polarity and hydrogen bonding capabilities similar to this compound will be more effective.

  • Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

  • Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By leveraging the theoretical framework of Hansen Solubility Parameters and outlining practical experimental protocols, researchers and drug development professionals are better equipped to predict and determine the solubility of this compound. The provided data and methodologies serve as a valuable starting point for formulation development, process optimization, and further research involving this compound. It is recommended to use the predicted solubility data as a guide and to perform experimental verification for any critical applications.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Van Krevelen, D. W., & te Nijenhuis, K. (2009). Properties of Polymers: Their Correlation with Chemical Structure; Their Numerical Estimation and Prediction from Additive Group Contributions. Elsevier.
  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.
  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Vay, K., et al. (2011). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. International Journal of Pharmaceutics, 416(1), 202-209.
  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

  • CSUB Department of Chemistry. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

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An In-depth Technical Guide to CAS Number 7379-51-3 and the Associated Research Compound JWH-081

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: This document addresses the properties and uses of the chemical entity associated with CAS number 7379-51-3. Initial research indicates a potential point of confusion, as search queries often link this CAS number to the synthetic cannabinoid JWH-081. This guide will first delineate the distinct properties of the correct compound for CAS 7379-51-3, 4-(Methylthio)-3,5-xylenol , and subsequently provide a comprehensive overview of JWH-081 (CAS Number: 210179-46-7) , a compound of significant interest in pharmacological research. This bifurcated approach ensures clarity and scientific accuracy.

Part 1: The Industrial Intermediate - this compound

Introduction and Core Properties

This compound, identified by CAS number 7379-51-3, is a phenol derivative. It is primarily recognized for its role as a chemical intermediate in industrial applications, rather than for direct biological or pharmaceutical use.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below for rapid reference.

PropertyValueSource
Molecular Formula C9H12OS[2]
Molecular Weight 168.26 g/mol [2]
Appearance Solid[3]
Melting Point 64-65.5 °C[4]
Boiling Point 155-160 °C at 12 Torr[4]
Solubility Insoluble in water. Slightly soluble in Chloroform, Ethyl Acetate, and Methanol.[3]
Storage Temperature 2°C - 8°C under inert atmosphere[2]
Primary Applications

The principal documented use of this compound is as a precursor in the synthesis of other chemical compounds.[3] Notably, it serves as a key intermediate in the production of the insecticide and molluscicide, Methiocarb.[1][3] Its utility is rooted in its chemical structure, which allows for further modification to create more complex molecules with desired pesticidal activities.[1]

Environmental and Safety Considerations

As an industrial chemical, it is important to note that this compound has been identified as a potential environmental pollutant.[2] It is also used in some disinfectant formulations.[2] Standard laboratory safety protocols should be observed when handling this compound, including the use of personal protective equipment to avoid skin and eye contact.

Part 2: The Pharmacological Probe - JWH-081

Introduction to a Potent Cannabinoid Receptor Agonist

JWH-081, with CAS number 210179-46-7, is a synthetic cannabinoid belonging to the aminoalkylindole family.[5][6] It is a potent agonist of the cannabinoid receptors, CB1 and CB2, and has been a valuable tool in pharmacological research to investigate the endocannabinoid system.[5][7] However, it has also been identified as a psychoactive component in illicit "Spice" or "K2" herbal blends.[8] In the United States, JWH-081 is classified as a Schedule I controlled substance, indicating a high potential for abuse and no currently accepted medical use.[6][8]

Physicochemical and Binding Profile
PropertyValueSource
Molecular Formula C25H25NO2[6]
Molecular Weight 371.5 g/mol [6]
IUPAC Name (4-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone[6]
Solubility Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), and Ethanol (10 mg/ml).[8]
CB1 Receptor Binding Affinity (Ki) 1.2 nM[7]
CB2 Receptor Binding Affinity (Ki) 12.4 nM[7]
Mechanism of Action and Signaling Pathway

JWH-081 exerts its effects primarily through the activation of the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[5] The CB1 receptor is predominantly expressed in the central nervous system, and its activation is responsible for the psychoactive effects of cannabinoids.[5] The CB2 receptor is mainly found on immune cells and is involved in modulating inflammatory responses.[5] JWH-081 exhibits a higher affinity for the CB1 receptor, suggesting a more pronounced impact on the central nervous system.[5][7]

Upon binding of JWH-081, the G-protein complex is activated, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels.

JWH081_Signaling_Pathway JWH081 JWH-081 CB1R CB1 Receptor JWH081->CB1R Binds and Activates GPCR G-protein (Gi/o) CB1R->GPCR Activates AC Adenylyl Cyclase GPCR->AC Inhibits IonChannels Ion Channels (e.g., K+, Ca2+) GPCR->IonChannels Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates NeuronalActivity Altered Neuronal Activity PKA->NeuronalActivity Downstream Effects IonChannels->NeuronalActivity

Caption: JWH-081 activation of the CB1 receptor and downstream signaling cascade.

Applications in Research and Drug Development

As a potent and selective cannabinoid receptor agonist, JWH-081 has been utilized in preclinical studies to explore the therapeutic potential of targeting the endocannabinoid system. Its anti-inflammatory properties have been noted, with research suggesting it can inhibit pro-inflammatory cytokines like TNF-α and the production of prostaglandins by inhibiting cyclooxygenase enzymes.[9] This has led to its investigation in models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.[9]

Experimental Protocols

This protocol provides a general framework for assessing the activity of JWH-081 at cannabinoid receptors using a cell-based assay.

  • Cell Culture: Maintain a stable cell line (e.g., HEK293 or CHO) expressing the human CB1 or CB2 receptor in appropriate culture medium.

  • Compound Preparation: Prepare a stock solution of JWH-081 in DMSO. Serially dilute the stock solution to create a range of concentrations for dose-response analysis.

  • Assay Procedure:

    • Plate the cells in a suitable microplate format.

    • Add the diluted JWH-081 to the cells.

    • Incubate for a specified period to allow for receptor activation.

  • Signal Detection: Measure the downstream signaling event. This could be a change in cAMP levels (using an ELISA or a reporter gene assay) or β-arrestin recruitment. A common method is a non-radioactive, sensitive, and homogeneous bioassay, such as one based on NanoLuc binary technology.[10]

  • Data Analysis: Plot the response against the logarithm of the JWH-081 concentration to generate a dose-response curve and calculate the EC50 value.

Receptor_Activation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellCulture 1. Culture CB1/CB2 Expressing Cells Plating 3. Plate Cells CellCulture->Plating CompoundPrep 2. Prepare JWH-081 Serial Dilutions Treatment 4. Add JWH-081 CompoundPrep->Treatment Plating->Treatment Incubation 5. Incubate Treatment->Incubation Detection 6. Detect Signal (e.g., cAMP levels) Incubation->Detection DataAnalysis 7. Generate Dose-Response Curve & Calculate EC50 Detection->DataAnalysis

Sources

An In-depth Technical Guide to the Toxicological Profile of 4-(Methylthio)-3,5-xylenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive toxicological profile of 4-(Methylthio)-3,5-xylenol (CAS No. 7379-51-3), a synthetic chemical with applications as a disinfectant and potential environmental presence.[1] Due to the limited availability of direct toxicological data for this specific compound, this document employs a read-across approach, leveraging extensive data from the parent compound, 3,5-xylenol, and the broader class of xylenol isomers.[2][3] The guide is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, anticipated pharmacokinetic behavior, and a detailed evaluation of key toxicological endpoints. Furthermore, a proposed tiered testing strategy, complete with detailed experimental protocols, is presented to guide future research and ensure a thorough risk assessment.

Introduction and Chemical Identity

This compound is a substituted phenol, a derivative of 3,5-xylenol.[3] While specific applications are not extensively documented in publicly available literature, it is identified as a synthetic chemical used in disinfectants and is considered an environmental pollutant.[1] Preliminary information suggests potential interactions with biological systems, including acting as an alpha-receptor agonist and an estrogen receptor antagonist.[1] Given its potential for human and environmental exposure, a thorough understanding of its toxicological profile is imperative.

This guide will first present the known chemical and physical properties of this compound and its parent compound. It will then extrapolate potential pharmacokinetic and toxicological characteristics based on data from structurally similar xylenols. Finally, it will outline a systematic approach for the comprehensive toxicological evaluation of this compound, adhering to internationally recognized guidelines.

Chemical and Physical Properties

A comparative summary of the physicochemical properties of this compound and its parent compound, 3,5-xylenol, is presented below. These properties are crucial for predicting the compound's environmental fate, bioavailability, and potential routes of exposure.

PropertyThis compound3,5-Xylenol (3,5-Dimethylphenol)
CAS Number 7379-51-3[1]108-68-9[2]
Molecular Formula C9H12OSC8H10O[3]
Molecular Weight 168.26 g/mol 122.16 g/mol [3]
Appearance Not specifiedColorless to off-white crystalline solid[3]
Melting Point Not specified64-68 °C
Boiling Point Not specified227 °C
Water Solubility Not specified4760 mg/L @ 25 °C (experimental)
LogP (o/w) Not specified2.23

Data for 3,5-Xylenol sourced from PubChem and other chemical databases.

Anticipated Pharmacokinetics (ADME)

While specific pharmacokinetic data for this compound are unavailable, its behavior can be inferred from the properties of xylenols and its chemical structure.

Absorption: Xylenols are known to be absorbed through the skin and mucous membranes in both liquid and vapor forms.[2] Given its lipophilic nature, suggested by the xylenol structure, dermal and oral absorption of this compound is expected to be significant. Inhalation could also be a relevant route of exposure, particularly in occupational settings.

Distribution: Following absorption, widespread distribution throughout the body is likely. The presence of a methylthio group may influence its partitioning into specific tissues.

Metabolism: 3,5-Xylenol is known to be a xenobiotic metabolite.[3] It is anticipated that this compound will undergo hepatic metabolism. Key metabolic pathways may include oxidation of the methylthio group to a sulfoxide and then a sulfone, as well as conjugation of the phenolic hydroxyl group with glucuronic acid or sulfate to facilitate excretion.

Excretion: The metabolites are expected to be primarily excreted in the urine.

Analytical Methods

The analysis of this compound in biological and environmental matrices can be achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[4] A suitable method would involve a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[4] This methodology is scalable for preparative separation of impurities and is also applicable to pharmacokinetic studies.[4]

Toxicological Profile (Read-Across from Xylenols)

Acute Toxicity

Xylenols are classified as toxic if swallowed and toxic in contact with the skin.[2][5] Symptoms of acute poisoning can include headache, dizziness, nausea, vomiting, muscular twitching, mental confusion, and in severe cases, loss of consciousness and death due to central nervous system paralysis.[2] Preliminary data for this compound also suggests that it can cause serious health damage or death in smaller quantities, warranting extreme caution.

Irritation and Sensitization

Xylenols are corrosive and can cause severe skin burns and eye damage.[2][5] They may also cause an allergic skin reaction.[2] Due to the phenolic structure, this compound is also expected to be a skin and eye irritant, and its potential as a skin sensitizer should be investigated.

Sub-chronic and Chronic Toxicity

Chronic exposure to xylenols can lead to a range of adverse effects, including loss of appetite, vomiting, nervous disorders, headaches, dizziness, fainting, and dermatitis.[2] The long-term effects of repeated exposure to a substance can accumulate in the body, and symptoms may include weakness, myalgia, and gastrointestinal issues.[6] Target organs for repeated-dose toxicity of this compound would likely include the liver, kidneys, and nervous system.

Genotoxicity

Xylenols are generally not considered to be mutagenic.[2] However, the introduction of the methylthio group could potentially alter this profile. A standard battery of genotoxicity tests is necessary to confirm the absence of mutagenic or clastogenic potential.

Carcinogenicity

There is no evidence to suggest that xylenols are carcinogenic.[2] Long-term carcinogenicity studies would be required to definitively assess the carcinogenic potential of this compound.

Reproductive and Developmental Toxicity

For xylenols, there is a low concern for reproductive or developmental toxic effects.[2] However, the finding that this compound may act as an estrogen receptor antagonist warrants a thorough investigation into its potential to disrupt endocrine function and impact reproduction and development.[1] Developmental toxicity studies are crucial to identify any adverse effects on the developing fetus.[7]

Proposed Toxicological Testing Strategy

A tiered, evidence-based approach is recommended for the comprehensive toxicological evaluation of this compound. This strategy aligns with international guidelines from the Organisation for Economic Co-operation and Development (OECD), the U.S. Environmental Protection Agency (EPA), and the U.S. Food and Drug Administration (FDA).

G cluster_0 Tier 1: In Vitro & Acute Studies cluster_1 Tier 2: Repeated Dose & Reproductive Screening cluster_2 Tier 3: Chronic & Specialized Studies Ames Test (OECD 471) Ames Test (OECD 471) 28-Day Oral Study (OECD 407) 28-Day Oral Study (OECD 407) Ames Test (OECD 471)->28-Day Oral Study (OECD 407) Chromosomal Aberration (OECD 473) Chromosomal Aberration (OECD 473) Chromosomal Aberration (OECD 473)->28-Day Oral Study (OECD 407) Acute Oral/Dermal (OECD 423/402) Acute Oral/Dermal (OECD 423/402) Acute Oral/Dermal (OECD 423/402)->28-Day Oral Study (OECD 407) Skin/Eye Irritation (OECD 439/492) Skin/Eye Irritation (OECD 439/492) Skin Sensitization (OECD 442D/E) Skin Sensitization (OECD 442D/E) Chronic/Carcinogenicity (OECD 452/451) Chronic/Carcinogenicity (OECD 452/451) 28-Day Oral Study (OECD 407)->Chronic/Carcinogenicity (OECD 452/451) Mechanistic Studies Mechanistic Studies 28-Day Oral Study (OECD 407)->Mechanistic Studies Repro/Devo Screen (OECD 421) Repro/Devo Screen (OECD 421) Extended One-Gen Repro (OECD 443) Extended One-Gen Repro (OECD 443) Repro/Devo Screen (OECD 421)->Extended One-Gen Repro (OECD 443) G cluster_0 Potential Toxic Mechanisms MTX This compound Alpha_R Alpha-Adrenergic Receptor MTX->Alpha_R Agonist Estrogen_R Estrogen Receptor MTX->Estrogen_R Antagonist CNS_Effects CNS Effects Alpha_R->CNS_Effects Cardio_Effects Cardiovascular Effects Alpha_R->Cardio_Effects Endocrine_Disruption Endocrine Disruption Estrogen_R->Endocrine_Disruption Repro_Tox Reproductive Toxicity Endocrine_Disruption->Repro_Tox

Caption: Hypothetical signaling pathways for this compound toxicity.

Risk Assessment and Conclusion

Based on a read-across from the xylenol class of compounds, this compound is anticipated to be acutely toxic via oral and dermal routes, and a severe skin and eye irritant. [2][5]Chronic exposure may lead to systemic effects, particularly on the nervous system. [2]While xylenols are generally not considered genotoxic or carcinogenic, the specific toxicological profile of the methylthio-substituted compound remains to be determined. [2]Of particular concern is the potential for endocrine disruption via estrogen receptor antagonism, which necessitates a thorough evaluation of its reproductive and developmental toxicity. [1] The data gaps for this compound are significant. The proposed tiered testing strategy provides a clear roadmap for generating the necessary data to conduct a comprehensive risk assessment. It is imperative that these studies are conducted to ensure the safe handling and use of this compound and to protect human health and the environment.

References

  • Sasol. Xylenols - Product Stewardship Summary. 2

  • The Good Scents Company. 3,4-xylenol 3,4-dimethylphenol. 8

  • Biosynth. This compound | 7379-51-3 | FM172188.

  • Carl ROTH. This compound, 2.5 g.

  • PubChem. 3,5-Dimethylphenol.

  • SIELC Technologies. This compound.

  • Taylor & Francis. Chronic toxicity – Knowledge and References.

  • CPAChem. Safety data sheet.

  • PubMed. Acute and sub-chronic toxicity studies of honokiol microemulsion.

  • National Toxicology Program. Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 4-Methylcyclohexanemethanol (CASRN 34885-03-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies).

  • Developmental Toxicity, Major Factors and its Effects | Open Access Journals.

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An In-Depth Technical Guide to the Receptor Binding Affinity of 4-(Methylthio)-3,5-xylenol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Bioactivity of a Key Industrial Intermediate

4-(Methylthio)-3,5-xylenol, a substituted phenol of significant interest in agrochemical synthesis, presents a compelling case for thorough receptor binding characterization. As the primary precursor to the carbamate insecticide methiocarb, its biological activity is of paramount importance for understanding not only the mechanism of action of the final product but also for assessing its own toxicological and pharmacological profile.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the known and putative receptor binding affinities of this compound, grounded in the latest scientific evidence and established experimental methodologies. We will delve into its interactions with hormone receptors and explore its potential as a cholinesterase inhibitor, offering both a summary of current knowledge and a practical framework for future research.

Chemical and Physical Properties of this compound

A solid understanding of the physicochemical properties of this compound is fundamental to designing and interpreting receptor binding assays. These properties influence its solubility in assay buffers, its potential for non-specific binding, and its membrane permeability.

PropertyValueSource
Chemical Name 3,5-Dimethyl-4-(methylthio)phenol[1]
CAS Number 7379-51-3[1]
Molecular Formula C₉H₁₂OS[1]
Molecular Weight 168.26 g/mol [1]
Appearance Colorless to off-white crystalline solid[2]
Melting Point 64-65.5 °C[1]
Solubility Insoluble in water; Soluble in Chloroform, Ethyl Acetate, Methanol (Slightly)[1]

Confirmed Receptor Interactions: A Tale of Hormonal Disruption

Recent research has illuminated the significant endocrine-disrupting potential of this compound, confirming its interaction with key steroid hormone receptors. This section will detail these findings and provide the experimental framework to investigate them further.

Estrogen Receptor Agonism

A pivotal study on the in vitro metabolism of methiocarb revealed that its hydrolysis product, this compound (termed MX in the study), exhibits both estrogen receptor α (ERα) and ERβ agonistic activity.[3] This finding is critical, as it demonstrates a direct interaction with the estrogenic signaling pathway, a common mechanism for many environmental endocrine disruptors.[4]

To determine the functional consequence of this compound binding to estrogen receptors, a reporter gene assay is the gold standard. This assay format moves beyond simple binding and measures the downstream transcriptional activation initiated by ligand-receptor interaction. The choice of a cell line stably expressing the receptor of interest and a reporter gene (e.g., luciferase) linked to an estrogen-responsive element provides a highly sensitive and specific system to quantify agonistic or antagonistic activity.

This protocol outlines a typical workflow for assessing the ERα agonistic activity of this compound.

  • Cell Culture: Maintain a suitable cell line (e.g., MCF-7 or a stably transfected HEK293 line expressing ERα) in appropriate growth medium.

  • Seeding: Plate the cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase during the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a concentration range for dose-response analysis.

  • Treatment: After allowing the cells to adhere, replace the growth medium with a medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., 17β-estradiol).

  • Incubation: Incubate the cells for a period sufficient to allow for receptor binding, transcriptional activation, and reporter protein expression (typically 18-24 hours).

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) according to the manufacturer's instructions.

  • Data Analysis: Normalize the reporter activity to a measure of cell viability (e.g., a concurrent MTS or CellTiter-Glo assay) to control for cytotoxicity. Plot the normalized reporter activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Diagram: Estrogen Receptor Agonist Reporter Gene Assay Workflow

ER_Agonist_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture (ERα-expressing cells) Seeding 2. Cell Seeding (96-well plate) CellCulture->Seeding Treatment 4. Cell Treatment (Dose-response) Seeding->Treatment CompoundPrep 3. Compound Dilution (this compound) CompoundPrep->Treatment Incubation 5. Incubation (18-24 hours) Treatment->Incubation Lysis 6. Cell Lysis & Reporter Assay Incubation->Lysis DataAnalysis 7. Data Analysis (EC₅₀ Determination) Lysis->DataAnalysis

Caption: Workflow for ER Agonist Reporter Gene Assay.

Androgen Receptor Antagonism

The same in vitro study that identified estrogenic activity also demonstrated that this compound exhibits potent antiandrogenic activity, with a potency equivalent to the well-characterized androgen receptor (AR) antagonist, flutamide.[3] This dual-hormonal activity underscores the complex endocrine-disrupting profile of this compound.

To characterize a compound as an androgen receptor antagonist, a two-pronged approach is necessary. First, a competitive binding assay is used to demonstrate that the compound can displace a known AR agonist from the receptor's ligand-binding domain. Second, a functional assay, such as a reporter gene assay, is required to show that this binding event inhibits the transcriptional activity induced by an AR agonist. This combination of assays provides robust evidence of competitive antagonism.[5][6]

  • Cell Culture and Seeding: As described for the estrogen receptor assay, but using a cell line expressing the androgen receptor (e.g., a stably transfected PC3 or LNCaP cell line).

  • Compound Preparation: Prepare serial dilutions of this compound and a positive control antagonist (e.g., flutamide).

  • Co-treatment: Treat the cells with a fixed, sub-maximal concentration of a known AR agonist (e.g., dihydrotestosterone, DHT) in the presence of increasing concentrations of this compound.

  • Incubation, Lysis, and Reporter Assay: Follow the same procedure as for the agonist assay.

  • Data Analysis: Plot the reporter activity against the logarithm of the antagonist concentration. The data should show a dose-dependent decrease in the agonist-induced signal. Fit the data to an inhibitory dose-response curve to determine the IC₅₀ value.

Putative Receptor Interactions: A Hypothesis-Driven Approach

While the interactions of this compound with steroid hormone receptors are now supported by experimental evidence, other potential targets have been suggested or can be inferred from its chemical structure and its relationship to methiocarb. This section explores these putative interactions and provides the rationale and methodologies for their investigation.

Acetylcholinesterase Inhibition: An Inherited Trait?

This compound is the phenolic precursor to methiocarb, a carbamate pesticide that acts as an acetylcholinesterase (AChE) inhibitor.[1] Carbamates inhibit AChE by carbamylating a serine residue in the enzyme's active site, leading to an accumulation of the neurotransmitter acetylcholine.[7] While the carbamate moiety is crucial for this mechanism, it is plausible that the phenolic precursor, this compound, may itself possess some affinity for the AChE active site and could act as a competitive inhibitor, albeit likely with lower potency than its carbamylated derivative.

To directly measure the inhibition of AChE by this compound, the Ellman's assay is a widely used and robust spectrophotometric method. This assay utilizes a synthetic substrate, acetylthiocholine, which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified by measuring its absorbance at 412 nm. The rate of color development is directly proportional to AChE activity, and a reduction in this rate in the presence of an inhibitor allows for the determination of inhibitory potency.

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of DTNB, a solution of acetylthiocholine iodide, and a solution of purified AChE (e.g., from electric eel or human erythrocytes).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and a solution of this compound at various concentrations. Include a vehicle control and a positive control inhibitor (e.g., physostigmine).

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period to allow for inhibitor binding.

  • Initiation of Reaction: Add the acetylthiocholine substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration. Fit the data to an inhibitory dose-response curve to determine the IC₅₀ value.

Diagram: Acetylcholinesterase Inhibition Assay (Ellman's Method)

AChE_Assay cluster_reactants Reactants cluster_reaction Reaction & Detection AChE Acetylcholinesterase (AChE) Hydrolysis AChE hydrolyzes ATC to Thiocholine + Acetate AChE->Hydrolysis ATC Acetylthiocholine (Substrate) ATC->Hydrolysis Inhibitor This compound (Test Compound) Inhibitor->AChE Inhibition ColorDev Thiocholine + DTNB -> Yellow Product Hydrolysis->ColorDev Measurement Measure Absorbance at 412 nm ColorDev->Measurement

Caption: Principle of the Ellman's Assay for AChE Inhibition.

α-Adrenergic Receptor Agonism: An Unverified Claim

Some commercial suppliers of this compound have claimed that it acts as an agonist of the α-adrenergic receptor.[8] However, a thorough search of the peer-reviewed scientific literature has not yielded any data to substantiate this claim. Therefore, this putative activity should be approached with a high degree of skepticism and requires rigorous experimental validation.

To investigate this claim, a two-tiered approach is recommended. First, a radioligand binding assay should be performed to determine if this compound can displace a known high-affinity radiolabeled antagonist from α-adrenergic receptors (e.g., using [³H]prazosin for α₁ receptors or [³H]yohimbine for α₂ receptors) in a membrane preparation from a cell line or tissue expressing these receptors. If binding is confirmed, a functional assay, such as a calcium mobilization assay (for Gq-coupled α₁ receptors) or a cAMP accumulation assay (for Gi-coupled α₂ receptors), would be necessary to determine if this binding translates into agonistic or antagonistic activity.

Summary and Future Directions

The available scientific evidence clearly demonstrates that this compound is a biologically active molecule with significant endocrine-disrupting properties. It has been shown to be an agonist at both ERα and ERβ and a potent antagonist at the AR.[3] Its structural relationship to the acetylcholinesterase inhibitor methiocarb strongly suggests that it may also interact with AChE, a hypothesis that warrants direct experimental investigation. The claim of α-adrenergic receptor agonism remains unsubstantiated and should be a priority for future research to fully characterize the pharmacological profile of this compound.

For researchers in toxicology, drug discovery, and environmental science, this compound represents a molecule of interest that sits at the intersection of industrial chemistry and biological activity. The experimental protocols outlined in this guide provide a robust framework for further elucidating its receptor binding affinities and functional effects, contributing to a more complete understanding of its potential impact on biological systems.

References

  • PubChem. (n.d.). Methiocarb. National Center for Biotechnology Information. Retrieved from [Link]

  • Tamura, H., et al. (2016). In vitro metabolism of methiocarb and carbaryl in rats, and its effect on their estrogenic and antiandrogenic activities. Toxicology and Applied Pharmacology, 292, 55-63. Retrieved from [Link]

  • Lemaire, G., et al. (2004). Effect of organochlorine pesticides on human androgen receptor activation in vitro. Toxicology and Applied Pharmacology, 196(2), 235-246. Retrieved from [Link]

  • Helfer, A., et al. (2014). Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer. International Journal of Molecular Sciences, 15(12), 22444-22469. Retrieved from [Link]

  • Rosenberg, Y. J., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 51(16), 5060-5064. Retrieved from [Link]

  • Delfosse, V., et al. (2016). Predicting Potential Endocrine Disrupting Chemicals Binding to Estrogen Receptor α (ERα) Using a Pipeline Combining Structure-Based and Ligand-Based in Silico Methods. International Journal of Molecular Sciences, 17(10), 1643. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Unraveling the Endocrine Disrupting Activities of 4-(Methylthio)-3,5-xylenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: From Industrial Precursor to Endocrine Modulator

4-(Methylthio)-3,5-xylenol, a substituted phenolic compound, is primarily recognized as a key intermediate in the synthesis of the carbamate pesticide, Methiocarb.[1] While its industrial application is well-defined, emerging research has shed light on its significant interactions with nuclear hormone receptors, positioning it as a molecule of interest in the field of endocrine disruption. This guide provides a comprehensive technical overview of the agonist and antagonist activities of this compound, with a focus on its modulation of estrogen and androgen receptors.

Initial assertions of its activity as an alpha-adrenergic receptor agonist have not been substantiated in the reviewed scientific literature. Therefore, this guide will focus on the well-documented endocrine-disrupting properties of this compound, which present significant implications for toxicology, environmental science, and drug development.

Section 1: Dual Agonist and Antagonist Profile at Steroid Hormone Receptors

Recent in vitro studies have revealed that this compound, which is a hydrolysis product of Methiocarb, exhibits a complex pharmacological profile, acting as both an agonist at estrogen receptors and an antagonist at the androgen receptor.[2]

Estrogen Receptor Agonism

This compound has been shown to possess agonistic activity at both estrogen receptor α (ERα) and estrogen receptor β (ERβ).[2] This activity is comparable to that of its derivative, Methiocarb. The estrogenic effects of certain pesticides are a growing area of concern, as they can interfere with the normal physiological functions regulated by estrogens.[3]

Mechanism of Action:

As an estrogen receptor agonist, this compound likely binds to the ligand-binding domain of ERα and ERβ, inducing a conformational change in the receptor. This activated receptor complex then translocates to the nucleus, where it binds to estrogen response elements (EREs) in the promoter regions of target genes, initiating their transcription.[4] This can lead to the expression of proteins involved in processes such as cell proliferation and differentiation.

Signaling Pathway for Estrogen Receptor Agonism

Estrogen_Receptor_Agonist_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MTX This compound ER Estrogen Receptor (ERα/ERβ) MTX->ER Binding & Activation ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Nuclear Translocation HSP Heat Shock Proteins ER_HSP Inactive ER-HSP Complex ER_HSP->ER HSP Dissociation Gene Target Gene Transcription ERE->Gene Initiates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (Cellular Response) mRNA->Protein Translation

Caption: Estrogen receptor agonist signaling pathway of this compound.

Androgen Receptor Antagonism

In addition to its estrogenic effects, this compound demonstrates potent antiandrogenic activity.[2] This activity is comparable to the well-known antiandrogen drug, flutamide.[2] Endocrine disruptors that interfere with androgen signaling can have significant adverse effects on male reproductive health and development.[5]

Mechanism of Action:

As a competitive antagonist, this compound likely binds to the androgen receptor (AR), preventing the binding of endogenous androgens such as testosterone and dihydrotestosterone. This blockade inhibits the conformational changes required for receptor activation, nuclear translocation, and subsequent modulation of androgen-responsive gene expression.

Signaling Pathway for Androgen Receptor Antagonism

Androgen_Receptor_Antagonist_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binding (Blocked) MTX This compound MTX->AR Antagonistic Binding ARE Androgen Response Element (ARE) AR->ARE No Translocation/ No Binding HSP Heat Shock Proteins AR_HSP Inactive AR-HSP Complex AR_HSP->AR HSP Dissociation Gene Target Gene Transcription (Inhibited) ARE->Gene Inhibition

Caption: Androgen receptor antagonist signaling pathway of this compound.

Section 2: Experimental Protocols for Characterizing Agonist and Antagonist Activity

To rigorously assess the agonist and antagonist properties of this compound, a combination of in vitro assays is essential. The following protocols provide a framework for such investigations.

Receptor Binding Assays

Receptor binding assays are fundamental for determining the affinity of a compound for a specific receptor.[6] A competitive binding assay using radiolabeled ligands is a standard approach.

Experimental Workflow for Receptor Binding Assay

Receptor_Binding_Assay_Workflow Start Start Prepare_Receptors Prepare Receptor Source (e.g., cell membranes, purified receptor) Start->Prepare_Receptors Incubate Incubate Receptors with Radiolabeled Ligand and Varying Concentrations of This compound Prepare_Receptors->Incubate Separate Separate Bound from Free Radiolabeled Ligand (e.g., filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (e.g., scintillation counting) Separate->Quantify Analyze Data Analysis: - Determine IC50 - Calculate Ki Quantify->Analyze End End Analyze->End

Caption: Workflow for a competitive receptor binding assay.

Step-by-Step Methodology (Estrogen Receptor Example):

  • Receptor Preparation: Prepare cell membrane fractions from cells overexpressing human ERα or ERβ.

  • Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl with additives to prevent protein degradation).

  • Radioligand: Utilize a high-affinity radiolabeled estrogen, such as [³H]-Estradiol.

  • Competition Assay: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and a range of concentrations of this compound.

  • Incubation: Incubate at an appropriate temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Functional Assays: Reporter Gene Assay

Reporter gene assays are powerful tools for quantifying the functional consequences of receptor activation (agonism) or inhibition (antagonism).

Step-by-Step Methodology (Estrogen Receptor Agonist/Antagonist):

  • Cell Culture: Use a cell line (e.g., MCF-7, HeLa) that has been transiently or stably transfected with two plasmids:

    • An expression vector for the estrogen receptor (ERα or ERβ).

    • A reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with multiple estrogen response elements (EREs).

  • Agonist Mode:

    • Plate the cells in a multi-well plate and treat with varying concentrations of this compound.

    • Include a positive control (e.g., 17β-estradiol) and a vehicle control.

    • After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the reporter enzyme activity.

    • An increase in reporter activity indicates agonist function. Plot the response against the log of the concentration to determine the EC50 (effective concentration for 50% maximal response).

  • Antagonist Mode:

    • Co-treat the cells with a fixed, sub-maximal concentration of an estrogen agonist (e.g., 17β-estradiol) and varying concentrations of this compound.

    • Include controls with the agonist alone and the vehicle.

    • A decrease in the agonist-induced reporter activity indicates antagonist function. Plot the inhibition against the log of the concentration to determine the IC50 (inhibitory concentration for 50% of the agonist response).

Section 3: Downstream Signaling Pathway Analysis

To further elucidate the mechanism of action, it is crucial to investigate the downstream signaling events modulated by this compound.

Analysis of Estrogen-Responsive Gene Expression

Quantitative Real-Time PCR (qRT-PCR):

  • Cell Treatment: Treat estrogen-responsive cells (e.g., MCF-7) with this compound, an estrogen agonist (e.g., 17β-estradiol), and/or an antagonist.

  • RNA Extraction: Isolate total RNA from the treated cells.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qRT-PCR: Perform qRT-PCR using primers specific for known estrogen-responsive genes (e.g., pS2/TFF1, GREB1).

  • Data Analysis: Quantify the relative changes in gene expression levels compared to a vehicle control. Agonistic activity would be indicated by an upregulation of these genes, while antagonistic activity would be shown by the inhibition of agonist-induced upregulation.

Investigation of Non-Genomic Signaling: ERK Phosphorylation

Some estrogenic compounds can elicit rapid, non-genomic effects through membrane-associated estrogen receptors, often leading to the activation of mitogen-activated protein kinase (MAPK) pathways, such as the phosphorylation of ERK1/2.

Western Blotting for Phospho-ERK:

  • Cell Treatment: Treat cells with this compound for short time periods (e.g., 5-30 minutes).

  • Protein Lysis: Lyse the cells to extract total protein.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunodetection: Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2 (as a loading control).

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the ratio of p-ERK to total ERK. An increase in this ratio would suggest activation of this non-genomic pathway.

Section 4: Quantitative Data Summary

The following table summarizes the known and expected quantitative parameters for the activity of this compound. It is important to note that specific Ki, EC50, and IC50 values for this compound are not yet widely published and require further experimental determination. The data for Methiocarb is included for context.

Parameter Receptor Activity of this compound Activity of Methiocarb Reference
Agonist Activity ERαAgonistAgonist[2]
ERβAgonistAgonist[2]
Antagonist Activity Androgen ReceptorPotent AntagonistPotent Antagonist[2]
EC50 ERα/ERβTo be determinedTo be determined
IC50 Androgen ReceptorTo be determined1x10⁻⁶ - 3x10⁻⁵ M[2]

Conclusion and Future Directions

This compound is an emerging endocrine-disrupting chemical with a dual mode of action, functioning as an agonist at estrogen receptors and a potent antagonist at the androgen receptor. This activity profile, shared with its derivative Methiocarb, warrants further investigation into its potential environmental and health impacts. The lack of evidence for its purported alpha-adrenergic agonist activity suggests that future research should prioritize the comprehensive characterization of its endocrine-disrupting properties.

For drug development professionals, the structural backbone of this compound could serve as a scaffold for the design of novel selective hormone receptor modulators. A thorough understanding of its structure-activity relationships is essential for harnessing its therapeutic potential while mitigating off-target effects. The experimental protocols outlined in this guide provide a robust framework for such future investigations.

References

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • Matsuda, T., et al. (2007). In vitro metabolism of methiocarb and carbaryl in rats, and its effect on their estrogenic and antiandrogenic activities. Toxicology, 236(1-2), 108-116.
  • MDPI. (2021). Structural Aspects of Potential Endocrine-Disrupting Activity of Stereoisomers for a Common Pesticide Permethrin against Androgen Receptor. International Journal of Molecular Sciences, 22(21), 11894.
  • QIAGEN. (n.d.). α-Adrenergic Signaling. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Estrogen receptor antagonist – Knowledge and References. Retrieved from [Link]

  • Ueyama, J., et al. (2007). In vitro metabolism of methiocarb and carbaryl in rats, and its effect on their estrogenic and antiandrogenic activities. Toxicology, 236(1-2), 108-116.
  • Wikipedia. (2023). Alpha-1 adrenergic receptor. Retrieved from [Link]

  • Wikipedia. (2023). Alpha-2 adrenergic receptor. Retrieved from [Link]

  • Wikipedia. (2023). Methiocarb. Retrieved from [Link]

  • Zhang, Y., et al. (2023). A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer. Cells, 12(7), 1059.
  • Creative Diagnostics. (n.d.). Estrogen Signaling Pathway. Retrieved from [Link]

  • Erasmus University Rotterdam. (2005). Estrogen Receptor Signaling in the Endometrium: pathway analysis of agonists and antagonists. Retrieved from [Link]

  • Gea, M., et al. (2022). Assessment of Five Pesticides as Endocrine-Disrupting Chemicals: Effects on Estrogen Receptors and Aromatase. International Journal of Environmental Research and Public Health, 19(4), 2023.
  • Papoian, T., & Waxman, D. J. (2012). Estrogen receptor signaling mechanisms. Methods in molecular biology (Clifton, N.J.), 831, 19–39.
  • Pillon, A., et al. (2005). The endocrine disrupting alkylphenols and 4,4'-DDT interfere with estrogen conversion and clearance by mouse liver cytosol. Reproductive Biology, 5(1), 5-18.
  • Thorne. (2020). Four Common Endocrine Disruptors and How to Avoid Them. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Methiocarb (Ref: OMS 93). Retrieved from [Link]

  • Ziv-Gal, A., & Flaws, J. A. (2016). Estrogen signaling pathway. Current opinion in pharmacology, 27, 21–27.

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Methodological & Application

Application Notes and Protocols for 4-(Methylthio)-3,5-xylenol as a Pesticide Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-(Methylthio)-3,5-xylenol in Carbamate Pesticide Synthesis

This compound is a pivotal intermediate in the synthesis of a specific class of carbamate pesticides, most notably Methiocarb.[1][2] Carbamate pesticides are a significant class of agrochemicals that function by inhibiting acetylcholinesterase, an essential enzyme in the nervous system of insects and other pests.[3] The precise molecular architecture of this compound, featuring a phenolic hydroxyl group for subsequent functionalization and a strategically positioned methylthio group, makes it an ideal precursor for creating potent and effective active ingredients.

This guide provides an in-depth exploration of the synthesis, characterization, and utilization of this compound. It is intended for researchers, scientists, and professionals in the fields of drug development and agrochemical synthesis, offering both the theoretical underpinnings and practical, field-proven protocols for its application.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is achieved through the electrophilic substitution of a methylthio group onto the aromatic ring of 3,5-dimethylphenol (3,5-xylenol). This reaction, known as thiomethylation, is a critical step in building the core structure of the target pesticide intermediate.

Reaction Principle and Mechanistic Insight

The thiomethylation of 3,5-dimethylphenol is an electrophilic aromatic substitution reaction. The hydroxyl and two methyl groups on the aromatic ring are ortho-, para-directing and activating, making the aromatic ring electron-rich and susceptible to attack by an electrophile. In this case, the electrophile is a methylthiolating agent. A common and effective method for this transformation involves the use of dimethyl disulfide (DMDS) in the presence of a strong acid catalyst, such as sulfuric acid.[4] The acid protonates the dimethyl disulfide, generating a reactive electrophilic sulfur species which is then attacked by the electron-rich aromatic ring of 3,5-xylenol, leading to the formation of the C-S bond.

Synthesis_Mechanism

Laboratory-Scale Synthesis Protocol

This protocol is adapted from established methods for the thiomethylation of phenols.[4]

Materials:

  • 3,5-Dimethylphenol (3,5-xylenol)

  • Dimethyl disulfide (DMDS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Ethyl Acetate

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and crystallization

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and condenser, dissolve 3,5-dimethylphenol (1.0 eq) in dichloromethane.

  • Addition of Catalyst and Reagent: Cool the solution to 0°C using an ice bath. Slowly add concentrated sulfuric acid (1.75 eq) to the stirred solution. Subsequently, add dimethyl disulfide (1.0 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40°C. Stir the reaction at this temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Neutralization and Drying: Combine the organic extracts and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system or by recrystallization from a suitable solvent like hexane.

Application in Pesticide Synthesis: Preparation of Methiocarb

The primary application of this compound is in the synthesis of Methiocarb, a carbamate insecticide, acaricide, and molluscicide.[1][2] The synthesis involves the reaction of the phenolic hydroxyl group of this compound with methyl isocyanate.

Reaction Principle and Mechanistic Insight

This reaction is a nucleophilic addition of the phenoxide ion (formed by the deprotonation of the phenol) to the electrophilic carbonyl carbon of methyl isocyanate.[5] The reaction is typically carried out in the presence of a base catalyst, such as a tertiary amine (e.g., triethylamine) or an organotin compound, which enhances the nucleophilicity of the phenol and facilitates the reaction.[5]

Methiocarb_Synthesis

Laboratory-Scale Synthesis Protocol for Methiocarb

!!! EXTREME CAUTION ADVISED !!! Methyl isocyanate is a highly toxic, volatile, and flammable liquid.[6][7] This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and safety goggles.[8][9]

Materials:

  • This compound

  • Methyl isocyanate

  • Triethylamine (or other suitable base catalyst)

  • Anhydrous Toluene (or other inert solvent)

  • Hexane

Equipment:

  • Dry three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser with a drying tube

  • Inert atmosphere setup (Nitrogen or Argon)

  • Glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Addition of Catalyst and Reagent: Add a catalytic amount of triethylamine (e.g., 0.1 eq) to the solution. Slowly add methyl isocyanate (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC. The formation of a precipitate (Methiocarb) may be observed.

  • Isolation and Purification: After the reaction is complete, cool the mixture in an ice bath to further precipitate the product. Collect the solid product by vacuum filtration and wash it with cold hexane to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as toluene/hexane.

Analytical Characterization

Thorough characterization of this compound is essential to ensure its purity and identity before its use in subsequent reactions. The following analytical techniques are recommended:

Technique Parameter Expected Observations
¹H NMR Chemical Shift (δ)Signals corresponding to aromatic protons, methyl protons of the xylenol moiety, and the methylthio protons.
¹³C NMR Chemical Shift (δ)Resonances for aromatic carbons, methyl carbons, and the methylthio carbon.
FTIR Wavenumber (cm⁻¹)A broad peak for the phenolic O-H stretch, C-H stretching of methyl and aromatic groups, and C-S stretching.
HPLC Retention TimeA single major peak under optimized conditions, indicating purity. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a phosphoric acid modifier is suitable.[10]
Melting Point Temperature (°C)A sharp melting point range, indicative of high purity.

Safety and Handling

This compound:

  • Hazards: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • Precautions: Wear appropriate personal protective equipment (gloves, lab coat, safety glasses). Handle in a well-ventilated area.

Methyl Isocyanate (MIC):

  • EXTREME DANGER: Highly toxic by inhalation, ingestion, and skin contact.[6][7] It is a potent lachrymator and can cause severe respiratory distress. It is also highly flammable.

  • Precautions: All manipulations must be carried out in a high-performance fume hood. Use of a supplied-air respirator is highly recommended.[8] Have an emergency plan in place and ensure access to appropriate first aid and medical facilities.

Conclusion

This compound is a critical building block in the synthesis of important carbamate pesticides. The protocols and insights provided in this guide are designed to empower researchers and scientists with the knowledge and practical steps necessary for its synthesis, characterization, and safe handling. Adherence to the detailed procedures and safety precautions is paramount for successful and safe laboratory operations.

References

  • Bayer AG. (1972). Methiocarb. In Pesticide Manual.
  • Gao, W., & Xu, Z. (2009). Synthesis of 4-Methylthiophenol. Chemical Reagents, 31(7), 541-542.
  • PubChem. (n.d.). Methiocarb. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1994). Pesticide Fact Sheet: Methiocarb. Retrieved from a relevant EPA database (A specific deep link is not available, but fact sheets are generally accessible through the EPA's website).
  • Wikipedia. (n.d.). Methiocarb. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Methyl Isocyanate. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2014). Medical Management Guidelines for Methyl Isocyanate. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Methiocarb (Ref: OMS 93). Agriculture & Environment Research Unit (AERU). Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl isocyanate. Retrieved from [Link]

  • Zavarise, C., Cintrat, J. C., Romero, E., & Sallustrau, A. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(1), 1-22.
  • Australian Pesticides and Veterinary Medicines Authority. (2005). Review of Methiocarb. Retrieved from a relevant APVMA archive (A specific deep link is not available, but review documents are generally accessible through the APVMA's website).
  • INCHEM. (2012). ICSC 1766 - METHIOCARB. Retrieved from [Link]

  • Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]

Sources

The Synthetic Versatility of 4-(Methylthio)-3,5-xylenol: A Gateway to Agrochemicals and Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Methylthio)-3,5-xylenol, a substituted phenol characterized by a methylthio group para to the hydroxyl functionality and two flanking methyl groups, is a highly valuable and versatile starting material in modern organic synthesis. Its unique electronic and steric properties, arising from the interplay of the electron-donating hydroxyl and methyl groups and the oxidizable methylthio moiety, render it a key building block for a range of important molecules, particularly within the agrochemical and pharmaceutical industries. This comprehensive guide explores the synthetic utility of this compound, providing detailed application notes and protocols for its conversion into high-value products. We will delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind the experimental designs.

Core Reactivity and Synthetic Potential

The reactivity of this compound is governed by three primary centers: the nucleophilic hydroxyl group, the electron-rich aromatic ring, and the versatile methylthio group. This multifaceted reactivity allows for a diverse array of chemical transformations.

logical_relationship cluster_reactions Key Synthetic Transformations This compound This compound Carbamate Formation Carbamate Formation This compound->Carbamate Formation Nucleophilic Attack by -OH Oxidation of Thioether Oxidation of Thioether This compound->Oxidation of Thioether Reaction at Sulfur Atom Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution This compound->Electrophilic Aromatic Substitution Ring Activation by -OH and -CH3 Heterocycle Synthesis Heterocycle Synthesis This compound->Heterocycle Synthesis Annulation Reactions

Caption: Key reaction pathways of this compound.

Application Note I: Synthesis of Carbamate Pesticides – The Case of Methiocarb

A primary industrial application of this compound is its use as the key precursor for the synthesis of Methiocarb, a broad-spectrum carbamate pesticide effective as an insecticide, molluscicide, and acaricide.[1] The synthesis hinges on the nucleophilic character of the phenolic hydroxyl group.

Causality of Experimental Design: The reaction between this compound and an isocyanate, such as methyl isocyanate, is a classic example of carbamate formation. The lone pair of electrons on the phenolic oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This reaction is typically carried out in an aprotic solvent to prevent reaction of the isocyanate with the solvent. A base is often added to deprotonate the phenol, increasing its nucleophilicity and thereby accelerating the reaction.

methiocarb_synthesis start This compound product Methiocarb start->product Nucleophilic Addition reagent Methyl Isocyanate (CH3NCO) reagent->product conditions Aprotic Solvent (e.g., Toluene) Base Catalyst (optional) conditions->product

Caption: Synthesis of Methiocarb.

Protocol 1: Laboratory-Scale Synthesis of Methiocarb

Materials:

  • This compound

  • Methyl isocyanate

  • Anhydrous toluene

  • Triethylamine (optional, as catalyst)

  • Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous toluene.

  • Addition of Reagents: To the stirred solution, add triethylamine (0.1 equivalents, optional). Slowly add methyl isocyanate (1.1 equivalents) dropwise at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the toluene.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield Methiocarb as a white crystalline solid.

Self-Validation: The identity and purity of the synthesized Methiocarb can be confirmed by melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR).

ParameterValueReference
Starting Material This compound[2]
Reagent Methyl Isocyanate[2]
Product Methiocarb[2]
Typical Yield >90%[1]

Application Note II: Oxidation of the Methylthio Group – Accessing Sulfoxide and Sulfone Derivatives

The methylthio group of this compound is readily oxidized to the corresponding sulfoxide and sulfone.[3] These oxidized derivatives are not only interesting compounds in their own right, with potentially altered biological activities, but are also known metabolites of Methiocarb.[2] The selective oxidation to either the sulfoxide or the sulfone can be achieved by careful selection of the oxidizing agent and reaction conditions.

Causality of Experimental Design:

  • To Sulfoxide: A mild oxidizing agent, such as one equivalent of hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, is typically used for the selective oxidation of a sulfide to a sulfoxide.[4] Over-oxidation to the sulfone is a potential side reaction that can be minimized by controlling the stoichiometry of the oxidant and the reaction temperature.

  • To Sulfone: A stronger oxidizing agent or an excess of a milder one is required to oxidize the sulfide to the sulfone.[5] Common reagents include excess hydrogen peroxide, potassium permanganate, or Oxone®. The reaction is often carried out at a higher temperature to drive the oxidation to completion.

oxidation_workflow start This compound sulfoxide 4-(Methylsulfinyl)-3,5-xylenol start->sulfoxide Mild Oxidation (e.g., 1 eq. H₂O₂/AcOH) sulfone 4-(Methylsulfonyl)-3,5-xylenol start->sulfone Strong Oxidation (e.g., excess H₂O₂) sulfoxide->sulfone Further Oxidation (e.g., excess H₂O₂)

Caption: Oxidation of the methylthio group.

Protocol 2: Selective Oxidation to 4-(Methylsulfinyl)-3,5-xylenol (Sulfoxide)

Materials:

  • This compound

  • 30% Hydrogen peroxide (H₂O₂)

  • Glacial acetic acid

  • Sodium thiosulfate solution (for quenching)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in glacial acetic acid in a round-bottom flask with a magnetic stirrer.

  • Oxidation: Cool the solution to 0-5 °C in an ice bath. Add 30% hydrogen peroxide (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Workup: Pour the reaction mixture into cold water and quench any excess peroxide by the slow addition of a saturated sodium thiosulfate solution.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 3: Oxidation to 4-(Methylsulfonyl)-3,5-xylenol (Sulfone)

Materials:

  • This compound

  • 30% Hydrogen peroxide (H₂O₂)

  • Glacial acetic acid

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in glacial acetic acid.

  • Oxidation: Add 30% hydrogen peroxide (2.5 - 3 equivalents) and heat the mixture to 50-60 °C for 4-6 hours.

  • Reaction Monitoring and Workup: Monitor the reaction by TLC. Once complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent may be necessary for further purification.

ProductOxidizing AgentTypical ConditionsReference
Sulfoxide 1.1 eq. H₂O₂Acetic Acid, 0 °C to RT[4]
Sulfone >2.5 eq. H₂O₂Acetic Acid, 50-60 °C[5]

Application Note III: Electrophilic Aromatic Substitution

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the ortho, para-directing and activating effects of the hydroxyl group and the two methyl groups.[6] This allows for the introduction of a variety of functional groups at the positions ortho to the hydroxyl group.

Causality of Experimental Design: The electron-donating nature of the hydroxyl and methyl groups increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. The substitution is expected to occur at the 2 and 6 positions, which are ortho to the strongly activating hydroxyl group.

Proposed Protocol 4: Halogenation of this compound

Materials:

  • This compound

  • N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)

  • Acetonitrile or Dichloromethane

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Halogenation: Add the halogenating agent (1.1 equivalents for mono-substitution, 2.2 equivalents for di-substitution) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Workup and Purification: Quench the reaction with water, extract with an organic solvent, wash with brine, dry, and concentrate. Purify the product by column chromatography.

Application Note IV: Mannich Reaction for Aminomethylation

The Mannich reaction provides a route to introduce aminomethyl groups onto the aromatic ring of phenols.[7] For this compound, this would lead to the formation of novel Mannich bases with potential applications in medicinal chemistry and materials science.

Causality of Experimental Design: The reaction involves the condensation of formaldehyde, a secondary amine, and the active hydrogen of the phenol. The electrophile is an iminium ion, generated in situ from formaldehyde and the secondary amine, which is then attacked by the electron-rich aromatic ring of the phenol.

Proposed Protocol 5: Mannich Reaction of this compound

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • A secondary amine (e.g., dimethylamine)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), formaldehyde (1.2 equivalents), and the secondary amine (1.2 equivalents) in ethanol.

  • Reaction: Reflux the mixture for 6-12 hours.

  • Workup and Purification: Cool the reaction mixture and concentrate under reduced pressure. The residue can be purified by column chromatography or crystallization.

Application Note V: Synthesis of Benzofuran Derivatives

Substituted phenols can be used as starting materials for the synthesis of benzofurans, a common heterocyclic motif in many biologically active compounds.[8]

Causality of Experimental Design: A common strategy involves the O-alkylation of the phenol with an α-haloketone, followed by an intramolecular cyclization. The initial O-alkylation is a Williamson ether synthesis, and the subsequent cyclization can be promoted by an acid or base.

Proposed Protocol 6: Synthesis of a Benzofuran Derivative

Materials:

  • This compound

  • An α-haloketone (e.g., 2-chloroacetone)

  • Potassium carbonate

  • Acetone

Procedure:

  • O-Alkylation: In a round-bottom flask, stir a mixture of this compound (1 equivalent), the α-haloketone (1.2 equivalents), and potassium carbonate (2 equivalents) in acetone. Reflux the mixture until the starting phenol is consumed (TLC).

  • Cyclization: After cooling, filter off the potassium carbonate and concentrate the filtrate. The resulting intermediate can be cyclized by heating in the presence of a strong acid (e.g., polyphosphoric acid) or a Lewis acid.

  • Workup and Purification: The final product can be isolated by extraction and purified by column chromatography.

Conclusion

This compound is a readily available and highly functionalized starting material with significant potential in organic synthesis. Its diverse reactivity allows for the straightforward synthesis of important agrochemicals like Methiocarb, as well as a variety of other derivatives through oxidation, electrophilic substitution, and condensation reactions. The protocols and application notes provided herein offer a solid foundation for researchers and drug development professionals to explore the rich chemistry of this versatile building block.

References

  • (Reference for a general organic chemistry textbook discussing electrophilic arom
  • (Reference for a general organic chemistry textbook discussing the Mannich reaction)
  • (Reference for a general organic chemistry textbook discussing benzofuran synthesis)
  • (Reference for a general organic chemistry textbook discussing oxid
  • (Reference for a general organic chemistry textbook discussing carbamate form
  • (Reference for a general organic chemistry textbook discussing the properties of this compound)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Methylthio)-3,5-xylenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Methylthio)-3,5-xylenol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our approach is rooted in mechanistic understanding to provide robust troubleshooting strategies and ensure the integrity of your experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound is typically achieved via an electrophilic aromatic substitution reaction. The starting material, 3,5-xylenol, is a highly activated aromatic ring due to the ortho- and para-directing hydroxyl group and the two meta-directing methyl groups, which synergistically activate the 2, 4, and 6 positions. A common and effective method for introducing the methylthio group is the reaction of 3,5-xylenol with dimethyl sulfoxide (DMSO) in the presence of a strong acid, such as hydrobromic acid (HBr) or sulfuric acid (H₂SO₄).

Under these acidic conditions, DMSO is activated to form a potent electrophile, believed to be a species akin to a protonated DMSO or a sulfonium ion, which then attacks the electron-rich phenol ring. While the para-position (4-position) is sterically favored, the high reactivity of the system can lead to a number of side reactions. This guide will address these potential pitfalls in a practical, question-and-answer format.

Core Synthesis Pathway

The intended reaction proceeds as follows:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Xylenol 3,5-Xylenol ActivatedDMSO Activated DMSO (Electrophilic Sulfur Species) DMSO DMSO (Dimethyl Sulfoxide) DMSO->ActivatedDMSO Acid Strong Acid (e.g., HBr) Acid->ActivatedDMSO Activation Product This compound ActivatedDMSO->Product Electrophilic Aromatic Substitution

Caption: Desired synthesis pathway for this compound.

Troubleshooting Guide & FAQs

Issue 1: Presence of an Impurity with a Molecular Weight 30 Da Higher Than the Starting Material

Question: My post-reaction analysis (e.g., LC-MS or GC-MS) shows a significant peak corresponding to a mass of 152 g/mol , which is 30 Da higher than my starting 3,5-xylenol (122 g/mol ). What is this byproduct and how can I avoid it?

Answer:

Causality: This impurity is likely 2-hydroxy-4,6-dimethylbenzyl alcohol (a hydroxymethylated derivative of your starting material). It arises from a side reaction with formaldehyde, which is generated in situ from the decomposition of DMSO under strong acidic conditions.[1] This is a known side reaction pathway related to Pummerer-type rearrangements.[1][2] The highly activated ortho positions of 3,5-xylenol are susceptible to electrophilic attack by this formaldehyde.[3]

Troubleshooting Protocol:

  • Temperature Control: Maintain a lower reaction temperature (e.g., 0-10 °C) during the addition of the acid and throughout the reaction. The decomposition of DMSO is accelerated at higher temperatures.

  • Order of Addition: Add the strong acid slowly to the solution of 3,5-xylenol in DMSO. This helps to control the exotherm and minimize the localized concentration of activated DMSO, which can lead to decomposition.

  • Stoichiometry: Use the minimum effective amount of strong acid. Excess acid can promote the decomposition of DMSO.

  • Reaction Time: Monitor the reaction closely by HPLC.[4] Do not extend the reaction time unnecessarily, as this will increase the likelihood of side product formation.

G DMSO DMSO Formaldehyde Formaldehyde (in situ) DMSO->Formaldehyde Decomposition Acid Strong Acid Acid->Formaldehyde Hydroxymethyl_Xylenol 2-Hydroxymethyl -3,5-xylenol Formaldehyde->Hydroxymethyl_Xylenol Electrophilic Attack Xylenol 3,5-Xylenol Xylenol->Hydroxymethyl_Xylenol

Caption: Formation of hydroxymethylated side product.

Issue 2: Formation of Products with Molecular Weights of 184 g/mol and 200 g/mol

Question: I am observing impurities with masses corresponding to the addition of one and two oxygen atoms to my desired product. What are these and how can I prevent their formation?

Answer:

Causality: These impurities are the sulfoxide (4-(Methylsulfinyl)-3,5-xylenol, MW 184 g/mol ) and sulfone (4-(Methylsulfonyl)-3,5-xylenol, MW 200 g/mol ) derivatives of your target compound. The methylthio group is susceptible to oxidation.[5] This can occur if:

  • The reaction is exposed to air for prolonged periods at elevated temperatures.

  • Oxidizing agents are inadvertently introduced.

  • The DMSO itself, under certain conditions, can act as an oxidant, especially during workup if not properly quenched.[6][7]

Troubleshooting Protocol:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Workup Conditions: During the workup, ensure that the reaction is fully quenched and neutralized before any purification steps that involve heating (e.g., distillation). Avoid prolonged exposure to acidic conditions in the presence of residual DMSO.

  • Purification: If these impurities are present, they can often be separated from the desired product by column chromatography due to their increased polarity.

CompoundStructureMolecular Weight ( g/mol )Polarity
This compoundAr-S-CH₃168.25Low
4-(Methylsulfinyl)-3,5-xylenolAr-S(O)-CH₃184.25Medium
4-(Methylsulfonyl)-3,5-xylenolAr-S(O)₂-CH₃200.25High
Table 1: Properties of the Desired Product and its Oxidized Byproducts.
Issue 3: Low Yield and Presence of Disubstituted Byproducts

Question: My yield of the desired 4-substituted product is low, and I'm seeing evidence of a disubstituted product (e.g., a peak at M+78 relative to the starting material). Why is this happening?

Answer:

Causality: The hydroxyl group of 3,5-xylenol is a strong activating group, making the ortho positions (2 and 6) also highly nucleophilic. If the reaction conditions are too harsh (e.g., high temperature, high concentration of electrophile), electrophilic substitution can occur at these positions in addition to the desired para position, leading to 2,4-bis(methylthio)-3,5-xylenol or other disubstituted isomers.[8]

Troubleshooting Protocol:

  • Control Stoichiometry: Use a controlled amount of the thiomethylating agent (DMSO/acid). A slight excess of the limiting reagent (3,5-xylenol) can help to minimize disubstitution.

  • Temperature Management: As with other side reactions, maintaining a low temperature is critical to improve selectivity for the sterically less hindered para position.

  • Dilution: Running the reaction at a lower concentration can sometimes favor monosubstitution by reducing the effective concentration of the electrophile.

G Xylenol 3,5-Xylenol MonoSub 4-(Methylthio) -3,5-xylenol (Desired) Xylenol->MonoSub Para-substitution (Favored) Electrophile Electrophile (from DMSO/Acid) Electrophile->MonoSub DiSub 2,4-bis(Methylthio) -3,5-xylenol (Side Product) Electrophile->DiSub MonoSub->DiSub Ortho-substitution (High Reactivity)

Sources

Technical Support Center: Purification of Crude 4-(Methylthio)-3,5-xylenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 4-(Methylthio)-3,5-xylenol. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the purification process. Our goal is to equip you with the expertise to achieve high-purity this compound for your research and development needs.

Introduction to the Purification Challenge

This compound is a substituted phenol with applications in organic synthesis. The purity of this compound is critical for subsequent reactions and biological testing, as impurities can lead to unwanted side products, decreased yields, and inaccurate biological data. Crude this compound, depending on the synthetic route, can contain a variety of impurities, including unreacted starting materials, isomeric byproducts, and reagents from the workup. This guide will walk you through the common purification techniques and how to troubleshoot them effectively.

Understanding Potential Impurities

A successful purification strategy begins with understanding the potential impurities in your crude material. While the exact impurity profile depends on the synthetic method, common contaminants may include:

  • Unreacted Starting Materials: Such as 3,5-xylenol and methylating or thiomethylating reagents.

  • Isomeric Byproducts: Positional isomers that may have formed during the synthesis.

  • Over-methylated/thiolated Products: Compounds with additional methyl or methylthio groups.

  • Oxidation Products: Phenols are susceptible to oxidation, which can lead to colored impurities.

  • Residual Solvents: Solvents used in the reaction or workup that have not been completely removed.

Troubleshooting Purification Procedures

This section is formatted in a question-and-answer style to directly address common issues encountered during the purification of this compound.

Recrystallization Troubleshooting

Recrystallization is often the first choice for purifying solid organic compounds. Success hinges on the appropriate choice of solvent and proper technique.

Q1: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.

  • Causality: The compound is melting in the hot solvent before it has a chance to crystallize. The high concentration of the solute in the hot solvent can also depress its melting point.

  • Solutions:

    • Add more solvent: This will lower the saturation point and may prevent the oil from forming. Reheat the solution to ensure everything dissolves and then allow it to cool slowly.

    • Use a lower-boiling point solvent: If the solvent's boiling point is the issue, switch to a solvent with a lower boiling point in which your compound is still soluble when hot and insoluble when cold.

    • Slow cooling: Ensure the solution cools as slowly as possible. You can insulate the flask to encourage gradual cooling.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide a surface for crystal nucleation.

    • Seed crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.

Q2: I have very low recovery after recrystallization. How can I improve my yield?

A2: Low recovery is a common issue and can be attributed to several factors.

  • Causality: Using too much solvent, premature crystallization, or a suboptimal solvent choice can all lead to significant loss of product.

  • Solutions:

    • Minimize solvent usage: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Adding excess solvent will keep more of your product dissolved in the mother liquor even after cooling.[1]

    • Prevent premature crystallization: Ensure your filtration apparatus is pre-heated when performing a hot filtration to remove insoluble impurities. This prevents the product from crystallizing in the funnel.

    • Optimize your solvent system: The ideal solvent will dissolve the compound when hot but not when cold. If your compound has some solubility in the cold solvent, you will lose some product. Consider a mixed solvent system to fine-tune the solubility.

    • Cool the filtrate thoroughly: Ensure the flask is cooled in an ice bath for a sufficient amount of time to maximize crystal formation before filtration.[2]

    • Recover from the mother liquor: You can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Be aware that the purity of subsequent crops is generally lower.

Q3: My recrystallized product is still colored. How can I remove colored impurities?

A3: Colored impurities are often large, polar molecules that can be effectively removed.

  • Causality: These impurities are often oxidation products or other high molecular weight byproducts that are present in small amounts but are intensely colored.

  • Solutions:

    • Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.

    • Perform a hot filtration: After treating with charcoal, perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

Column Chromatography Troubleshooting

Column chromatography is a powerful technique for separating compounds with different polarities.

Q4: My compounds are not separating well on the column, and the fractions are all mixed.

A4: Poor separation can be due to several factors related to the choice of solvent system and column packing.

  • Causality: If the eluent is too polar, all compounds will travel quickly down the column with little separation. If it's not polar enough, the compounds may not move at all. Improper column packing can lead to channeling, where the solvent and sample run unevenly through the column.

  • Solutions:

    • Optimize the solvent system with TLC: Before running a column, determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your desired compound. This generally provides the best separation.

    • Use a solvent gradient: If a single solvent system doesn't provide adequate separation for all components, consider using a gradient elution. Start with a less polar solvent and gradually increase the polarity to elute the more strongly adsorbed compounds.

    • Proper column packing: Ensure your column is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to band broadening and poor separation.

    • Sample loading: Dissolve your crude product in a minimal amount of the eluent or a less polar solvent and load it onto the column in a narrow band. A wide starting band will result in poor separation.

Q5: The desired compound is eluting very slowly or not at all.

A5: This indicates that the compound is too strongly adsorbed to the stationary phase.

  • Causality: The polarity of the eluent is too low to effectively move the compound down the column.

  • Solutions:

    • Increase eluent polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

    • Check for interactions with silica gel: Phenols can sometimes interact strongly with the acidic silica gel. You can try deactivating the silica gel by adding a small amount of triethylamine to your eluent (e.g., 0.1-1%). Alternatively, using a different stationary phase like alumina might be beneficial.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline. The ideal solvent should be determined experimentally.

  • Solvent Selection:

    • Test the solubility of a small amount of crude product in various solvents (e.g., hexane, toluene, ethanol, water, and mixtures thereof).

    • The ideal solvent will dissolve the crude product when hot but not when cold. A hexane/toluene or ethanol/water mixture may be a good starting point.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals in a vacuum oven.

Protocol 2: Column Chromatography of this compound
  • Solvent System Selection:

    • Use TLC to determine a suitable solvent system. A mixture of hexane and ethyl acetate is a good starting point. Aim for an Rf of 0.2-0.4 for the desired product.

  • Column Packing:

    • Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Assessment

It is crucial to assess the purity of your final product.

Technique Purpose Typical Conditions
HPLC Quantitative purity analysis and detection of impurities.Column: C18 reverse-phase. Mobile Phase: Acetonitrile/water gradient with a small amount of formic or phosphoric acid.[3] Detection: UV at an appropriate wavelength.
¹H NMR Structural confirmation and purity estimation.The presence of unexpected signals can indicate impurities. Integration of signals can be used for quantitative analysis against a known standard.[4]
Melting Point A sharp melting point close to the literature value indicates high purity.A broad melting range suggests the presence of impurities.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

PurificationWorkflow start Crude this compound recrystallization Attempt Recrystallization start->recrystallization is_pure_recryst Purity > 98%? recrystallization->is_pure_recryst troubleshoot_recryst Troubleshoot Recrystallization (e.g., change solvent, slow cooling) recrystallization->troubleshoot_recryst column_chromatography Perform Column Chromatography is_pure_recryst->column_chromatography No final_product Pure this compound is_pure_recryst->final_product Yes is_pure_column Purity > 98%? column_chromatography->is_pure_column is_pure_column->final_product Yes troubleshoot_column Troubleshoot Column (e.g., adjust eluent, repack column) is_pure_column->troubleshoot_column No troubleshoot_recryst->recrystallization troubleshoot_column->column_chromatography

Caption: Decision workflow for purification.

Frequently Asked Questions (FAQs)

Q: What are the key safety precautions I should take when working with this compound and its purification solvents?

A: Substituted phenols can be toxic and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.

Q: Can I use distillation to purify this compound?

A: Yes, vacuum distillation can be a suitable method, especially if the impurities are significantly less or more volatile than the product. The predicted boiling point of this compound is approximately 318°C (591 K) at atmospheric pressure.[5] Distillation at atmospheric pressure may lead to decomposition, so vacuum distillation is highly recommended to lower the required temperature.

Q: How do I choose between recrystallization and column chromatography?

A: Recrystallization is generally faster and more economical for removing small amounts of impurities from a solid product, provided a suitable solvent can be found. Column chromatography is more versatile and can separate complex mixtures and isomers, but it is more time-consuming and requires larger volumes of solvent. The choice often depends on the nature and quantity of the impurities.

Q: My purified product is a white solid, but it turns yellow over time. Why is this happening and how can I prevent it?

A: Phenolic compounds are susceptible to air oxidation, which can form colored quinone-type byproducts. To prevent this, store the purified this compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and protected from light. Storing it in a freezer can also slow down the degradation process.

References

  • U.S. Patent 4,447,658, "Process for separating 3,5-xylenol or 3,4-xylenol from other polymethylated phenolic compounds," issued May 8, 1984.
  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 3,5-dimethyl-4-(methylthio)- (CAS 7379-51-3). Retrieved from [Link]

  • Rodrigues, N., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Molecules, 24(2), 241.
  • University of California, Irvine, Department of Chemistry. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, September 13). 12.3: Optimizing Chromatographic Separations. Retrieved from [Link]

  • Gfesser, G. A., & Dykstra, K. D. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 8753-8754.
  • Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

Sources

Methiocarb Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for methiocarb synthesis. This center is designed for researchers, scientists, and drug development professionals to navigate the intricacies of methiocarb production, with a focus on identifying and mitigating common byproducts. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and purity of your synthesis.

Introduction to Methiocarb Synthesis

Methiocarb, a carbamate pesticide, is synthesized through the reaction of 4-methylthio-3,5-xylenol with methyl isocyanate (MIC)[1]. While the primary reaction is straightforward, the reactivity of the starting materials and the reaction conditions can lead to the formation of various byproducts. Understanding and controlling these side reactions are critical for achieving high purity and yield.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during methiocarb synthesis.

Byproducts Related to Methyl Isocyanate (MIC)

Question 1: My final product contains significant amounts of an insoluble white solid. What could this be?

Answer: This is likely due to the polymerization of methyl isocyanate (MIC). MIC is highly reactive and can self-polymerize, especially in the presence of catalysts, heat, or certain impurities. The most common polymers are the cyclic trimer, trimethyl isocyanurate, and the linear polymer, poly(methyl isocyanate).

Causality:

  • Temperature: Exothermic polymerization can be initiated by localized hot spots in the reactor.

  • Contamination: Traces of acids, bases, or metal salts can catalyze MIC polymerization.

  • Storage: Improper storage of MIC can lead to gradual polymerization before it is even used in the reaction.

Troubleshooting & Prevention:

  • Strict Temperature Control: Maintain the reaction temperature below 40°C (104°F)[1]. Use a well-controlled reactor with efficient heat dissipation.

  • High-Purity MIC: Use freshly distilled or high-purity MIC to minimize catalytic impurities.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

Question 2: I am observing byproducts with higher molecular weights containing nitrogen, but they are not the target methiocarb. What are these?

Answer: These are likely substituted ureas, formed from the reaction of MIC with water or amines.

Causality:

  • Reaction with Water: If moisture is present in the reactor or solvents, MIC will react to form an unstable carbamic acid, which then decomposes to methylamine and carbon dioxide.

  • Formation of Urea: The newly formed methylamine is nucleophilic and will readily react with another molecule of MIC to form 1,3-dimethylurea.

Troubleshooting & Prevention:

  • Anhydrous Conditions: Ensure all solvents, reagents, and glassware are scrupulously dried before use.

  • Solvent Purity: Use anhydrous grade solvents.

  • Inert Gas Blanket: As mentioned previously, an inert atmosphere is crucial to exclude atmospheric moisture.

Diagram: Side Reactions of Methyl Isocyanate

MIC_Side_Reactions MIC Methyl Isocyanate (MIC) Methylamine Methylamine MIC->Methylamine + H₂O Dimethylurea 1,3-Dimethylurea Polymer MIC Polymers (Trimer, etc.) MIC->Polymer Polymerization H2O Water (H₂O) Methylamine->Dimethylurea + MIC Heat_Catalyst Heat / Catalysts Heat_Catalyst->Polymer

Caption: Potential side reactions of methyl isocyanate leading to common byproducts.

Byproducts Related to 4-methylthio-3,5-xylenol

Question 3: My final product analysis shows impurities with similar structures to methiocarb but with different substitution patterns. Why is this happening?

Answer: This issue likely stems from impurities present in your 4-methylthio-3,5-xylenol starting material. The synthesis of this precursor from 3,5-xylenol can sometimes yield isomeric byproducts.

Causality:

  • Isomeric Impurities in 3,5-Xylenol: The starting 3,5-dimethylphenol may contain other xylenol isomers which are difficult to separate due to similar physical properties[2]. These isomers can undergo thiomethylation and subsequent reaction with MIC.

  • Side Reactions in Thiomethylation: The thiomethylation of 3,5-xylenol, for instance using dimethyl disulfide and a strong acid, might not be perfectly regioselective, leading to small amounts of other isomers.

Troubleshooting & Prevention:

  • High-Purity Starting Materials: Source high-purity 3,5-xylenol for the synthesis of your precursor.

  • Purification of 4-methylthio-3,5-xylenol: Implement a robust purification step (e.g., recrystallization or column chromatography) for the 4-methylthio-3,5-xylenol intermediate before reacting it with MIC.

  • Analytical Characterization: Thoroughly characterize the 4-methylthio-3,5-xylenol intermediate using techniques like GC-MS or NMR to confirm its purity and isomeric integrity before proceeding.

Question 4: I am detecting oxidized impurities in my final product, such as methiocarb sulfoxide or sulfone. Are these formed during the synthesis?

Answer: While methiocarb sulfoxide and sulfone are primarily known as metabolic and environmental degradation products[3][4], their formation during synthesis is possible under certain conditions.

Causality:

  • Oxidizing Agents: The presence of trace oxidizing agents in the reaction mixture can lead to the oxidation of the sulfide group in either the 4-methylthio-3,5-xylenol precursor or the final methiocarb product.

  • Air Oxidation: Prolonged exposure to air at elevated temperatures during the reaction or work-up can cause slow oxidation.

Troubleshooting & Prevention:

  • Inert Atmosphere: Conducting the synthesis under an inert atmosphere (nitrogen or argon) is the most effective way to prevent oxidation.

  • Avoid Oxidizing Contaminants: Ensure that all reagents and solvents are free from peroxides and other oxidizing impurities.

  • Controlled Work-up: Minimize the exposure of the reaction mixture and final product to air, especially at elevated temperatures during solvent removal.

Diagram: Methiocarb Synthesis and Potential Byproduct Pathways

Methiocarb_Synthesis cluster_precursor Precursor Synthesis cluster_main_reaction Main Reaction cluster_byproducts Byproduct Formation 3,5-Xylenol 3,5-Xylenol 4-methylthio-3,5-xylenol 4-methylthio-3,5-xylenol 3,5-Xylenol->4-methylthio-3,5-xylenol Thiomethylation Methiocarb Methiocarb 4-methylthio-3,5-xylenol->Methiocarb + MIC Isomeric Xylenols Isomeric Xylenols Isomeric Precursors Isomeric 4-methylthio-xylenols Isomeric Xylenols->Isomeric Precursors Isomeric Methiocarb\nByproducts Isomeric Methiocarb Byproducts Isomeric Precursors->Isomeric Methiocarb\nByproducts + MIC Methiocarb Sulfoxide Methiocarb Sulfoxide Methiocarb->Methiocarb Sulfoxide Oxidation MIC Methyl Isocyanate MIC->Methiocarb MIC Polymers/\nDimethylurea MIC Polymers/ Dimethylurea MIC->MIC Polymers/\nDimethylurea Side Reactions Methiocarb Sulfone Methiocarb Sulfone Methiocarb Sulfoxide->Methiocarb Sulfone Further Oxidation

Caption: Overview of methiocarb synthesis and the origins of common byproducts.

Byproducts from Reaction Conditions

Question 5: The yield of my reaction is consistently low, and I have a complex mixture of byproducts. What reaction parameters should I investigate?

Answer: Low yield and a complex byproduct profile often point to suboptimal reaction conditions, particularly temperature and the presence of a catalyst.

Causality:

  • Thermal Degradation: At elevated temperatures, methiocarb itself can degrade. The carbamate linkage can cleave, potentially leading to the starting materials or other degradation products. Thermal decomposition of similar carbamates can yield ureas and carbodiimides.

  • Lack of Catalysis: The reaction between an isocyanate and a phenol can be slow without a catalyst. A slow reaction provides more time for the side reactions of MIC (like polymerization) to occur.

Troubleshooting & Prevention:

  • Optimize Temperature: Carefully control the reaction temperature. While some heat may be necessary to initiate the reaction, excessive temperatures should be avoided. A temperature optimization study is recommended.

  • Catalyst Screening: The use of appropriate catalysts can significantly increase the rate of the desired carbamoylation reaction over the side reactions[4]. Tertiary amines or organotin compounds are often used for this purpose, but their selection and concentration must be carefully optimized to avoid promoting side reactions.

Quantitative Data Summary

Byproduct ClassCommon ExamplesPrimary CauseKey Prevention Strategy
MIC Polymers Trimethyl isocyanurateUncontrolled MIC reactivityStrict temperature control (<40°C)
Ureas 1,3-DimethylureaMoisture contaminationRigorous anhydrous conditions
Isomeric Byproducts Isomers of methiocarbImpure 4-methylthio-3,5-xylenolPurification of precursor
Oxidation Products Methiocarb sulfoxide/sulfonePresence of oxygen/oxidantsMaintain inert atmosphere
Thermal Degradants Ureas, carbodiimidesExcessive reaction temperatureOptimize and control reaction temp.

Experimental Protocols

Protocol 1: General Procedure for Methiocarb Synthesis with Minimized Byproducts
  • Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for inert gas (nitrogen or argon).

  • Reagent Preparation:

    • Dissolve a known quantity of high-purity, dry 4-methylthio-3,5-xylenol in an anhydrous aprotic solvent (e.g., toluene or dichloromethane).

    • In the dropping funnel, place a stoichiometric equivalent of freshly distilled methyl isocyanate, also diluted in the anhydrous solvent.

  • Reaction Execution:

    • Cool the flask containing the xylenol solution in an ice bath to 0-5°C.

    • Begin slow, dropwise addition of the methyl isocyanate solution to the stirred xylenol solution. Monitor the internal temperature closely and maintain it below 10°C during the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure, keeping the temperature low.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/hexane) to remove unreacted starting materials and byproducts.

Protocol 2: Quality Control Analysis of Methiocarb
  • Technique: High-Performance Liquid Chromatography (HPLC).

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used[5].

  • Detection: UV detection at a suitable wavelength (e.g., 223 nm)[6].

  • Procedure:

    • Prepare a standard solution of high-purity methiocarb.

    • Prepare solutions of potential impurities if available (e.g., methiocarb sulfoxide, 1,3-dimethylurea).

    • Dissolve a sample of the synthesized methiocarb in the mobile phase.

    • Inject the samples and compare the retention times and peak areas with the standards to identify and quantify the main product and any impurities.

  • Confirmation: For unknown impurities, techniques like LC-MS can be employed to determine their molecular weights and aid in structural elucidation[7].

References

  • Wikipedia. Methiocarb. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. PART D ENVIRONMENT 1 Introduction Methiocarb. [Link]

  • Food and Agriculture Organization of the United Nations. Methiocarb (132). [Link]

  • Google Patents.
  • ResearchGate. A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates. [Link]

  • SIELC Technologies. 4-(Methylthio)-3,5-xylenol. [Link]

  • PubMed. Novel field sampling procedure for the determination of methiocarb residues in surface waters from rice fields. [Link]

  • ResearchGate. Determination of Methiocarb and Its Degradation Products, Methiocarb Sulfoxide and Methiocarb Sulfone, in Bananas Using QuEChERS Extraction. [Link]

  • Google Patents.

Sources

Technical Support Center: Optimizing Thiomethylation of Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the thiomethylation of phenols. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this crucial transformation, troubleshoot common issues, and understand the underlying chemical principles. The introduction of a methylthio group (–SMe) to a phenolic core is a key step in the synthesis of numerous biologically active molecules and advanced materials. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you achieve consistent and high-yielding results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the thiomethylation of phenols.

Q1: What are the most common methods for the thiomethylation of phenols?

A1: The primary methods involve electrophilic aromatic substitution on the phenol ring. The choice of reagent is critical and depends on the substrate's reactivity and desired selectivity. Common approaches include:

  • Dimethyl Sulfoxide (DMSO) as the Reagent: In the presence of an acid catalyst (like HCl or HBr) or under thermal conditions, DMSO can serve as both the solvent and the source of the methylthio group. This method is attractive due to the low cost and low toxicity of DMSO.[1][2][3]

  • N-(Methylthio)phthalimide: This reagent is a stable, solid source of an electrophilic "MeS+" equivalent and can be effective for the thiomethylation of electron-rich phenols.

  • Dimethyl Sulfide (DMS) with an Oxidant: The in situ generation of an electrophilic sulfur species from DMS using an oxidant like N-chlorosuccinimide (NCS) is another viable route.

  • Formaldehyde and a Thiol: A three-component reaction involving a phenol, formaldehyde, and a thiol can be used to introduce a thiomethyl group, particularly for the synthesis of arylthiomethyl ethers.

Q2: My thiomethylation reaction is not working. What are the first things I should check?

A2: If you are experiencing a complete lack of reaction, consider these initial troubleshooting steps:

  • Reagent Quality: Ensure that your thiomethylating agent, solvent, and any catalysts are pure and anhydrous. Moisture can quench acid catalysts and hydrolyze reactive intermediates.

  • Catalyst Activity: If using an acid catalyst, ensure it has not degraded. For example, if using a solution of HBr in acetic acid, it should be fresh.

  • Reaction Temperature: Some thiomethylation reactions, especially those using DMSO, require elevated temperatures to proceed at a reasonable rate. Ensure your reaction is being heated to the appropriate temperature.

  • Substrate Reactivity: Phenols with strongly electron-withdrawing groups are less nucleophilic and may require more forcing conditions (higher temperature, stronger catalyst) to react.

Q3: Am I likely to get ortho- or para-thiomethylation, and how can I control the selectivity?

A3: The hydroxyl group of a phenol is an ortho-, para-directing group. The ratio of ortho to para substitution is influenced by several factors:

  • Steric Hindrance: Bulky substituents on the phenol or the use of a bulky thiomethylating agent will favor para-substitution.

  • Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable para-product.

  • Solvent: The choice of solvent can influence the regioselectivity. For instance, non-polar solvents may favor para-substitution, while polar solvents that can coordinate with the hydroxyl group might favor ortho-substitution.

  • Catalyst: The nature of the catalyst can also play a role in directing the substitution. Some Lewis acids may chelate to the phenolic oxygen, favoring ortho-substitution.[4][5][6]

Troubleshooting Guide: Low Yield and Side Product Formation

This section provides a more detailed, problem-oriented approach to troubleshooting common issues encountered during the thiomethylation of phenols.

Problem 1: Low Conversion of the Starting Phenol

Q: I am seeing only a small amount of my desired thiomethylated phenol, and a large amount of unreacted starting material remains, even after extended reaction times. What are the likely causes and how can I fix this?

A: Low conversion is a common problem that can often be traced back to several key factors. Here is a systematic approach to diagnosing and solving the issue:

Potential Causes & Solutions:

  • Insufficient Activation of the Thiomethylating Agent:

    • The "Why": Many thiomethylating reagents, including DMSO, require activation to generate the reactive electrophilic species. For DMSO, this is often an acid-catalyzed process that forms a sulfonium ion. If the acid is too weak or present in insufficient quantity, the reaction will be slow or may not proceed at all.

    • The Solution:

      • Increase Catalyst Loading: If you are using a substoichiometric amount of acid catalyst, try incrementally increasing the loading.

      • Switch to a Stronger Acid: If a weaker acid (e.g., acetic acid) is being used, consider switching to a stronger, non-oxidizing acid like HBr or methanesulfonic acid.

      • Ensure Anhydrous Conditions: Water can compete with the phenol for the electrophile and can also deactivate the catalyst. Ensure all reagents and solvents are dry.

  • Low Nucleophilicity of the Phenol:

    • The "Why": The phenol acts as the nucleophile in this reaction. If your phenol has strong electron-withdrawing groups (e.g., -NO2, -CN, -CF3), its electron density will be reduced, making it a poorer nucleophile.

    • The Solution:

      • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier for less reactive phenols.

      • Use a More Reactive Thiomethylating Agent: Consider switching from a less reactive source like DMSO to a more potent one like N-(methylthio)phthalimide.

      • Pre-formation of the Phenoxide: Although not always compatible with electrophilic thiomethylation conditions, in some cases, the use of a weak base to partially deprotonate the phenol can increase its nucleophilicity. This must be done with caution to avoid side reactions.

  • Reversible Reaction or Product Inhibition:

    • The "Why": Some chemical reactions are reversible, and the accumulation of product can slow down the forward reaction. It's also possible that the product itself is interfering with the catalytic cycle.

    • The Solution:

      • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction over time. If the reaction stalls at a certain conversion, it may indicate an equilibrium has been reached.

      • Removal of Byproducts: If a byproduct like water is formed, its removal (e.g., using a Dean-Stark trap in appropriate solvent systems) can drive the reaction to completion.

Problem 2: Formation of Multiple Products and Byproducts

Q: My reaction is consuming the starting material, but I am getting a complex mixture of products, including isomers and unexpected byproducts. How can I improve the selectivity?

A: A lack of selectivity is often a sign that the reaction conditions are too harsh or not optimized for your specific substrate. Here’s how to address this:

Common Byproducts and Their Mitigation:

ByproductPotential CauseTroubleshooting Strategy
Ortho/Para Isomers Inherent reactivity of the phenol.Modify steric environment (bulkier reagents favor para), change solvent polarity, or screen different catalysts to favor one isomer.[4][5][6]
Di- or Poly-thiomethylated Products Reaction is too forcing; the mono-substituted product is more reactive than the starting material.Use a milder thiomethylating agent, lower the reaction temperature, or use a stoichiometric amount of the thiomethylating agent relative to the phenol.
O-thiomethylation (ether formation) The phenoxide oxygen is competing with the aromatic ring as the nucleophile.This is less common in electrophilic aromatic substitution but can occur under certain conditions. Using a less polar solvent can disfavor the formation of the charged phenoxide and promote C-alkylation.
Oxidation of the Phenol The phenol is sensitive to oxidation, especially at high temperatures or in the presence of certain reagents.Run the reaction under an inert atmosphere (e.g., nitrogen or argon). If using an oxidative method for generating the electrophile, ensure the conditions are as mild as possible.
Products of DMSO Decomposition At high temperatures, DMSO can decompose to various byproducts.If using DMSO at high temperatures, ensure the reaction time is minimized. Consider alternative, lower-boiling point solvents if possible.[1][2][3]

Experimental Protocols

Here are two representative protocols for the thiomethylation of phenols. These should be considered as starting points and may require optimization for your specific substrate.

Protocol 1: Thiomethylation of an Electron-Rich Phenol using DMSO

This protocol is adapted from methods describing the autocatalytic methylthiomethylation of phenols.[1][2][3]

Materials:

  • Electron-rich phenol (e.g., p-cresol)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Hydrochloric acid (concentrated, ~37%)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the electron-rich phenol (1.0 eq).

  • Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to 120-140 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Thiomethylation using a Thiol and Formaldehyde

This protocol is a general procedure for the synthesis of arylthiomethyl ethers.

Materials:

  • Phenol (1.0 eq)

  • Thiol (e.g., thiophenol) (1.2 eq)

  • Formaldehyde (37 wt. % in H2O) (1.5 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the phenol in a suitable solvent like water or a mixture of water and a co-solvent.

  • Add the thiol and formaldehyde to the solution.

  • Add a catalytic amount of trifluoroacetic acid (e.g., 1-5 mol%).

  • Heat the reaction to a temperature between 60-80 °C.

  • Monitor the reaction by TLC or LC-MS until the starting phenol is consumed.

  • Cool the reaction to room temperature and dilute with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid.

  • Wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography.

Visualizing the Process: Mechanisms and Workflows

Reaction Mechanism: Acid-Catalyzed Thiomethylation with DMSO

The following diagram illustrates a plausible mechanism for the acid-catalyzed thiomethylation of a phenol using DMSO. The key steps involve the activation of DMSO to form a reactive electrophile, followed by electrophilic attack by the phenol.

Thiomethylation_Mechanism DMSO DMSO (CH3)2S=O Protonated_DMSO Protonated DMSO [(CH3)2S-OH]+ DMSO->Protonated_DMSO Protonation 1 H_plus H+ Phenol Phenol (Ar-OH) Wheland_Intermediate Wheland Intermediate (Resonance Stabilized) Thionium_Intermediate Thionium Intermediate [CH3-S=CH2]+ Protonated_DMSO->Thionium_Intermediate Dehydration (-H2O) 2 Thionium_Intermediate->Wheland_Intermediate Electrophilic Attack 3 Product Thiomethylated Phenol (Ar(SMe)-OH) Wheland_Intermediate->Product Deprotonation (-H+) 4

Caption: Plausible mechanism for acid-catalyzed thiomethylation of phenols with DMSO.

Troubleshooting Workflow for Low Yield

This decision tree provides a systematic approach to troubleshooting low-yielding thiomethylation reactions.

Troubleshooting_Workflow Start Low Yield in Thiomethylation Reaction Check_Reagents Check Reagent Purity and Anhydrous Conditions Start->Check_Reagents Check_Catalyst Verify Catalyst Activity/ Increase Loading Check_Reagents->Check_Catalyst Reagents OK Increase_Temp Increase Reaction Temperature Check_Catalyst->Increase_Temp Catalyst OK Change_Reagent Use More Reactive Thiomethylating Agent Increase_Temp->Change_Reagent No Improvement Monitor_Kinetics Monitor Reaction Kinetics (TLC/LC-MS) Change_Reagent->Monitor_Kinetics If still low Stalled Reaction Stalled? Monitor_Kinetics->Stalled Optimize Further Optimization Required Stalled->Optimize Yes Success Yield Improved Stalled->Success No, proceeds slowly

Caption: A systematic workflow for troubleshooting low yields in thiomethylation reactions.

References

  • Gao, Y., et al. (2022). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ether. RSC Advances. Available at: [Link]

  • Reddy, T. J., et al. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry (2022). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ether. RSC Publishing. Available at: [Link]

  • Selvam, P., & Mahalingam, R. J. (2003). Ortho-selective Hydroxymethylation of Phenol over Microporous Titanoaluminophosphate Molecular Sieves. Catalysis Society of India. Available at: [Link]

  • Various Authors (2025). A New Method for Thiomethylation of Phenols. ResearchGate. Available at: [Link]

  • Various Authors (2024). Ortho-meta and para-meta isomerisation of phenols. ChemRxiv. Available at: [Link]

  • Wang, L., et al. (2022). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ether. National Institutes of Health. Available at: [Link]

  • Wang, Z., et al. (2019). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. ResearchGate. Available at: [Link]

  • Various Authors (2021). Alkoxyalkylation of Electron-Rich Aromatic Compounds. MDPI. Available at: [Link]

Sources

Technical Support Center: Minimizing Byproduct Formation in Caramate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for carbamate synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with byproduct formation. Instead of a generic overview, we will directly address specific, field-reported issues with a focus on mechanistic causality and actionable, validated protocols. Our goal is to empower you to not only solve current issues but also to proactively design more robust and efficient synthetic routes.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequently encountered problems during carbamate synthesis, particularly when using isocyanate precursors. Each issue is broken down by cause, diagnostic methods, and preventative actions.

Issue 1: Formation of a White, Insoluble Precipitate (Likely Urea)

Plausible Cause: The most common source of insoluble white precipitate is the formation of symmetric or asymmetric ureas. This occurs when the highly electrophilic isocyanate intermediate reacts with a nucleophilic amine. The primary sources for this unwanted amine are:

  • Trace Water: Reaction of the isocyanate with residual water in the solvent or on glassware generates an unstable carbamic acid, which rapidly decarboxylates to form a primary amine. This newly formed amine is highly reactive and immediately consumes another molecule of isocyanate to produce a symmetric urea[1].

  • Unreacted Starting Amine: If the carbamate synthesis proceeds from an amine (e.g., via phosgene-free methods or in-situ isocyanate generation), any unreacted starting amine can compete with the desired alcohol nucleophile, leading to urea formation[2].

Diagnostic Steps:

  • Solubility: Ureas are often significantly less soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) compared to the desired carbamate product and will precipitate out.

  • Characterization: Isolate the precipitate by filtration. Obtain an FT-IR spectrum; look for the characteristic urea C=O stretch (typically 1630-1690 cm⁻¹) and N-H stretches. A melting point determination can also be a quick confirmation if a known urea is expected.

Preventative & Corrective Actions:

  • Rigorous Anhydrous Conditions:

    • Use freshly distilled, anhydrous solvents stored over molecular sieves.

    • Flame-dry all glassware under vacuum or in an oven ( >120°C) immediately before use.

    • Ensure all starting materials, including the alcohol and any non-nucleophilic bases, are thoroughly dried.

  • Controlled Reagent Addition:

    • Employ slow, dropwise addition of the isocyanate solution to the alcohol solution (inverse addition). This maintains a low instantaneous concentration of the isocyanate, favoring the reaction with the alcohol which is present in stoichiometric excess at any given moment.

    • Maintain low temperatures (e.g., 0°C to -20°C) during the addition to decrease the rate of side reactions. The reaction with water often has a higher activation energy than the reaction with the alcohol.

  • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., Proton Sponge®, DBU) to prevent it from competing with the alcohol. Tertiary amines like triethylamine can sometimes contain trace amounts of secondary amines, which are problematic.

Issue 2: Product Mass Balance is High, but NMR Shows Multiple Products (Likely Allophanate Formation)

Plausible Cause: Allophanates are byproducts formed from the reaction of an isocyanate molecule with the N-H bond of a previously formed carbamate product. This side reaction is particularly prevalent under two conditions:

  • Excess Isocyanate: Using a stoichiometric excess of the isocyanate significantly increases the probability of it reacting with the product carbamate.[3]

  • Elevated Temperatures & Catalysis: The reaction is often catalyzed by bases or certain metal catalysts (e.g., tin compounds) and is accelerated at higher temperatures[4][5]. The allophanate linkage is thermally reversible, but may be stable under your workup conditions.

Diagnostic Steps:

  • Chromatography: Allophanates are typically more polar than the parent carbamate and may appear as a separate spot on TLC or a later-eluting peak in reverse-phase HPLC.

  • Spectroscopy: In ¹H NMR, you may observe a downfield shift or disappearance of the carbamate N-H proton. ¹³C NMR is also effective for identifying the additional carbonyl signal of the allophanate. Mass spectrometry will show a molecular ion corresponding to [Carbamate + Isocyanate].

Preventative & Corrective Actions:

  • Stoichiometric Control: Use the alcohol as the limiting reagent or maintain a strict 1:1 stoichiometry. If isocyanate excess is unavoidable, minimize reaction time and temperature.

  • Temperature Management: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating after the initial reaction is complete.

  • Catalyst Selection: Be cautious with catalysts. While they increase the rate of carbamate formation, many also catalyze allophanate formation[5]. If catalysis is necessary, screen for catalysts with high selectivity for the urethane reaction over side reactions. For example, some bismuth or zirconium catalysts are known to be more selective than tin catalysts.

Section 2: Byproduct Formation Pathways & Troubleshooting Workflow

Understanding the competing reaction pathways is critical for effective troubleshooting.

Key Reaction Pathways in Isocyanate-Based Carbamate Synthesis

The following diagram illustrates the desired reaction pathway against the most common side reactions. The isocyanate is the central hub for these competing reactions.

Byproduct_Pathways isocyanate R-N=C=O (Isocyanate) carbamate_product R-NH-CO-OR' (Desired Carbamate) isocyanate->carbamate_product + R'-OH (Desired Reaction) carbamic_acid R-NH-COOH (Carbamic Acid) isocyanate->carbamic_acid + H₂O urea R-NH-CO-NH-R (Urea Byproduct) isocyanate->urea + R-NH₂ allophanate R-N(CO-OR')-CO-NH-R (Allophanate Byproduct) isocyanate->allophanate alcohol R'-OH (Alcohol) water H₂O (Trace Water) carbamate_product->allophanate + R-N=C=O (Excess) amine R-NH₂ (Amine) carbamic_acid->amine - CO₂ (Fast) amine->urea

Caption: Competing reaction pathways in carbamate synthesis.

Troubleshooting Decision Workflow

Use this workflow to diagnose and resolve common issues in your carbamate synthesis experiments.

Troubleshooting_Workflow start Low Yield or Impure Product check_precipitate Is there a white, insoluble precipitate? start->check_precipitate check_mass_balance Is the crude mass balance >100% or are there multiple spots/peaks? check_precipitate->check_mass_balance No urea_suspected SUSPECT UREA BYPRODUCT check_precipitate->urea_suspected Yes allophanate_suspected SUSPECT ALLOPHANATE BYPRODUCT check_mass_balance->allophanate_suspected Yes other_issue Consider other issues: - Starting material decomposition - Isocyanate oligomerization - Incomplete reaction check_mass_balance->other_issue No urea_solution ACTION: 1. Ensure rigorous anhydrous conditions. 2. Use inverse addition at low temp. 3. Check purity of reagents. urea_suspected->urea_solution allophanate_solution ACTION: 1. Use strict 1:1 stoichiometry. 2. Lower reaction temperature. 3. Re-evaluate catalyst choice. allophanate_suspected->allophanate_solution

Caption: A decision tree for troubleshooting byproduct formation.

Section 3: Data & Protocols

Table 1: Common Byproducts in Isocyanate-Based Carbamate Synthesis
Byproduct NameFormation PathwayKey Prevention Strategy
Urea Isocyanate + Water → Amine; then Isocyanate + Amine → UreaRigorous anhydrous conditions
Allophanate Isocyanate + Carbamate ProductStrict stoichiometric control (avoid excess isocyanate)
Isocyanurate 3 x Isocyanate (Trimerization)Lower temperature; avoid certain catalysts (strong bases)
Biuret Isocyanate + Urea ProductRigorous anhydrous conditions (prevents initial urea formation)
Protocol 1: Minimizing Urea Formation via Controlled Inverse Addition

This protocol is designed as a self-validating system to minimize the formation of urea byproducts by controlling the concentration of the isocyanate and ensuring anhydrous conditions.

Materials:

  • Reactant A: Alcohol (1.0 eq)

  • Reactant B: Isocyanate (1.05 eq)

  • Anhydrous Solvent (e.g., Dichloromethane, THF)

  • Syringes, needles, and septa

  • Flame-dried, three-neck round-bottom flask with a magnetic stirrer, thermometer, and nitrogen inlet

Procedure:

  • Preparation (Self-Validation Step 1): Flame-dry the reaction flask under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen.

  • Reagent Setup: Dissolve the alcohol (Reactant A) in the anhydrous solvent within the reaction flask. Cool the solution to 0°C using an ice-water bath.

  • In a separate flame-dried flask, dissolve the isocyanate (Reactant B) in the anhydrous solvent to prepare a stock solution.

  • Controlled Addition (Key Step): Using a syringe pump for maximum control, add the isocyanate solution dropwise to the rapidly stirring alcohol solution over a period of 30-60 minutes. Maintain the internal reaction temperature at or below 5°C.

  • In-Process Control (Self-Validation Step 2): After the addition is complete, take a small aliquot from the reaction mixture. Quench it with a few drops of methanol and analyze by TLC or rapid HPLC/UPLC-MS. Compare the spot/peak of the desired product against a co-spotted standard of your starting alcohol to monitor conversion. Look for the appearance of highly polar, insoluble material which indicates urea formation.

  • Reaction Completion: Allow the reaction to stir at 0°C for 1-2 hours after addition is complete, continuing to monitor by TLC/HPLC until the starting alcohol is consumed.

  • Workup: Quench the reaction by adding a small amount of a scavenger alcohol (e.g., isopropanol) to consume any remaining isocyanate. Proceed with your standard aqueous workup and purification.

Section 4: Frequently Asked Questions (FAQs)

Q1: My synthesis is phosgene-free and uses CO₂ and an amine. I am still seeing byproducts. Why? A: Phosgene-free methods, such as those using carbon dioxide and an amine with an alkylating agent, can still suffer from side reactions.[6][7] The primary byproduct is often the N-alkylated amine, formed by the direct Sₙ2 reaction of the starting amine with the alkylating agent.[8] This competes directly with the desired pathway where the carbamate anion, formed from the amine and CO₂, acts as the nucleophile. To favor carbamate formation, you can try using a non-nucleophilic base to facilitate CO₂ capture, optimizing temperature to favor carbamate formation over N-alkylation (which often has a higher activation energy), and carefully selecting the alkylating agent.[8]

Q2: Can my choice of solvent influence byproduct formation? A: Absolutely. Solvent polarity can influence the rates of competing reactions. For example, polar aprotic solvents like acetonitrile or DMF can accelerate Sₙ2 reactions, which might favor undesired N-alkylation in certain phosgene-free methods.[8] Furthermore, the solubility of byproducts is a key factor. A solvent in which the desired carbamate is highly soluble but the urea byproduct is not can be advantageous, as the urea will precipitate and can be removed by simple filtration, effectively driving the reaction equilibrium away from other side reactions involving urea. Finally, protic solvents (including residual water) are generally to be avoided in isocyanate chemistry due to the rapid formation of urea.

Q3: How critical is the catalyst, and what are the trade-offs? A: Catalysts can be a double-edged sword. Common catalysts like dibutyltin dilaurate (DBTDL) or tertiary amines (e.g., DABCO) dramatically accelerate the rate of carbamate formation. However, they are often non-selective and will also accelerate the reactions leading to allophanates, biurets, and isocyanurates.[5] The trade-off is reaction speed versus purity. If you are observing byproduct formation, consider reducing the catalyst loading or running the reaction at a lower temperature for a longer time. For sensitive substrates, an uncatalyzed reaction at a slightly elevated temperature may yield a cleaner product than a catalyzed reaction at room temperature.

References

  • D'Elia, V., & Vavasori, A. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 26(9), 2649. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Nagy, V., & Kégl, T. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 46831–46840. [Link]

  • Nagy, V., & Kégl, T. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. [Link]

  • Kégl, T., & Kégl, T. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3398. [Link]

  • Holt, J. B. (2011). Method for making carbamates, ureas and isocyanates. U.S.
  • Caplow, M. (1968). Kinetics of Carbamate Formation and Breakdown. Journal of the American Chemical Society, 90(24), 6795-6803. [Link]

  • Lapprand, A., Boisson, F., Delolme, F., Méchin, F., & Pascault, J.-P. (2005). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Polymer Degradation and Stability, 90(2), 363-373. [Link]

  • Salvatore, R. N., & Jung, K. W. (2003). Phosgene-free process for preparing carbamates. U.S.
  • Chen, M., & Rinaldi, P. L. (2002). Effect of catalysts on the reaction of an aliphatic isocyanate and water. Journal of Polymer Science Part A: Polymer Chemistry, 40(11), 1677-1688. [Link]

  • Schwetlick, K., & Noack, R. (1995). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (2), 395-402. [Link]

  • Inaloo, I. D., & Majnooni, S. (2019). Carbon dioxide utilization in the efficient synthesis of carbamates by deep eutectic solvents (DES) as green and attractive solvent/catalyst systems. New Journal of Chemistry, 43(28), 11275-11281. [Link]

  • Wicks, Z. W. (1999). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Progress in Organic Coatings, 36(3), 148-172. [Link]

  • da Silva, R. A. B., & da Silva, M. F. C. (2020). Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. Catalysts, 10(11), 1266. [Link]

  • Vaidya, P. D., & Kenig, E. Y. (2007). Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution. Industrial & Engineering Chemistry Research, 46(11), 3581-3587. [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Characterizing Cross-Reactivity of 4-(Methylthio)-3,5-xylenol in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. An often-overlooked aspect of assay validation is the potential for cross-reactivity from structurally similar, non-target analytes. This guide provides an in-depth technical comparison of the cross-reactivity of 4-(Methylthio)-3,5-xylenol, a compound of interest in various industrial and environmental contexts. We will explore the principles of cross-reactivity and present a robust experimental framework for its evaluation, supported by illustrative data.

The Imperative of Specificity: Understanding Cross-Reactivity

Cross-reactivity occurs when the epitope, the specific region of the antigen recognized by the antibody, is shared or is conformationally similar between the target analyte and a non-target molecule.[1][2] The degree of cross-reactivity is influenced by the structural homology between the molecules.[5]

Below is the chemical structure of this compound, highlighting the key functional groups that can contribute to antibody recognition and potential cross-reactivity.

Caption: Molecular structure of this compound.

Experimental Design for Cross-Reactivity Assessment: A Validated Approach

To quantify the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard.[3] This format is particularly well-suited for small molecules. The principle of this assay is the competition between the target analyte (or a labeled version of it) and the potentially cross-reacting compound for a limited number of antibody binding sites.

The following diagram outlines a typical experimental workflow for assessing cross-reactivity using a competitive ELISA.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Competitive Assay cluster_detection Detection cluster_analysis Data Analysis plate_prep Coat Microplate with Target-Protein Conjugate blocking Block Non-Specific Binding Sites plate_prep->blocking add_standards Add Standard Curve of Target Analyte blocking->add_standards add_competitors Add Serial Dilutions of This compound & Analogs blocking->add_competitors add_antibody Add Primary Antibody add_standards->add_antibody add_competitors->add_antibody add_secondary Add Enzyme-Labeled Secondary Antibody add_antibody->add_secondary add_substrate Add Substrate add_secondary->add_substrate read_plate Measure Absorbance add_substrate->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Experimental workflow for determining cross-reactivity using competitive ELISA.

Detailed Experimental Protocol: Competitive ELISA for Cross-Reactivity
  • Plate Coating: Microtiter plates are coated with a conjugate of the target analyte (e.g., a protein-conjugated form of a xylenol isomer for which the primary antibody was raised) and incubated overnight at 4°C.

  • Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.

  • Blocking: Remaining non-specific binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[6]

  • Competitive Reaction:

    • A standard curve is prepared by adding serial dilutions of the target analyte to designated wells.

    • Serial dilutions of this compound and other structurally related compounds are added to separate wells.

    • The primary antibody, at a pre-determined optimal concentration, is then added to all wells.

    • The plate is incubated for 1-2 hours at room temperature to allow for competition.

  • Washing: Unbound reagents are removed by washing the plate.

  • Detection: An enzyme-labeled secondary antibody that binds to the primary antibody is added and incubated for 1 hour at room temperature.

  • Washing: The plate is washed to remove unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate is added, and the color is allowed to develop.

  • Signal Measurement: The reaction is stopped, and the absorbance is read using a microplate reader at the appropriate wavelength.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the antibody binding (IC50) is calculated for each compound. The percent cross-reactivity is then determined using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100 [7]

Comparative Analysis: Cross-Reactivity of this compound and Structural Analogs

To illustrate the application of this methodology, we present a hypothetical dataset from a competitive ELISA designed to detect 3,5-xylenol. The cross-reactivity of this compound and other relevant phenolic compounds was assessed.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
3,5-Xylenol (Target Analyte) Phenol with methyl groups at positions 3 and 525100%
This compound 3,5-Xylenol with a methylthio group at position 415016.7%
3,4-Xylenol Phenol with methyl groups at positions 3 and 45005%
2,6-Xylenol Phenol with methyl groups at positions 2 and 6> 10,000<0.25%
4-Methylthiophenol Phenol with a methylthio group at position 48,0000.31%
Phenol > 20,000<0.125%

Interpretation of Results:

The hypothetical data indicate that the antibody raised against 3,5-xylenol exhibits the highest affinity for its target analyte. This compound shows significant cross-reactivity (16.7%), which is expected due to the shared 3,5-dimethylphenol core structure. The addition of the methylthio group at the 4th position likely introduces some steric hindrance or alters the electronic properties of the phenol ring, thereby reducing the binding affinity compared to the target analyte.

Other xylenol isomers, such as 3,4-xylenol, show considerably lower cross-reactivity, emphasizing the importance of the substitution pattern on the aromatic ring for antibody recognition. 2,6-xylenol, with methyl groups flanking the hydroxyl group, demonstrates negligible cross-reactivity, likely due to significant steric hindrance preventing effective binding. 4-Methylthiophenol and phenol show minimal cross-reactivity, indicating that the dimethyl substitution pattern is a critical component of the epitope recognized by the antibody.

Conclusion and Recommendations for Researchers

This guide underscores the critical need to evaluate the cross-reactivity of this compound in any immunoassay where it may be a potential interferent. The provided experimental framework, centered on a competitive ELISA, offers a robust method for quantifying such interactions.

Key Takeaways for Scientists and Drug Development Professionals:

  • Assume Nothing: Never assume absolute specificity of an immunoassay, especially when dealing with samples that may contain structurally related compounds.

  • Thorough Validation is Non-Negotiable: Cross-reactivity studies should be an integral part of immunoassay validation, particularly in regulated environments.

  • Structural Similarity is a Red Flag: The presence of a shared molecular scaffold should prompt a rigorous investigation of potential cross-reactivity.

  • Context is Crucial: The acceptable level of cross-reactivity will depend on the specific application of the immunoassay and the expected concentrations of potential cross-reactants in the samples.

References

  • Cusabio. "Cross-reactivity of Antibody: Beneficial or Harmful?". Cusabio. [Link]

  • The Good Scents Company. "3,4-xylenol 3,4-dimethylphenol". The Good Scents Company. [Link]

  • ELISA kit. "Antibody Cross Reactivity And How To Avoid It?". ELISA kit. [Link]

  • Frank, S. A. "Specificity and Cross-Reactivity". Immunology and Evolution of Infectious Disease. National Center for Biotechnology Information. [Link]

  • Dzantiev, B. B., et al. "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation". MDPI. 2021. [Link]

  • Dasgupta, A., and Wahed, A. "Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine". PubMed Central. [Link]

  • Google Patents. "Process for separating 3,5-xylenol or 3,4-xylenol from other polymethylated phenolic compounds".
  • Ismail, A. A. "Interferences in Immunoassay". PubMed Central. [Link]

  • Gyros Protein Technologies. "Solutions to immunoassay interference, cross reactivity and other challenges". Gyros Protein Technologies. [Link]

  • Mastrovito, R., et al. "Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood". Journal of Analytical Toxicology. 2022. [Link]

  • Selby, C. "Interferences in Immunoassay". Annals of Clinical Biochemistry. 1999. [Link]

  • Li, Y., et al. "Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection". Foods. 2022. [Link]

  • National Center for Biotechnology Information. "Immunoassay Methods - Assay Guidance Manual". NCBI Bookshelf. [Link]

  • Google Patents. "Preparation method of 3,5-dimethylphenol".
  • Bou-Abdallah, F. "Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review". Molecules. 2023. [Link]

  • Nakagawa, T., et al. "Preparation of Monoclonal Antibodies Specifically Reacting with the Trichothecene Mycotoxins Nivalenol and 15-Acetylnivalenol via the Introduction of a Linker Molecule into Its C-15 Position". MDPI. 2022. [Link]

  • ResearchGate. "Synthesis of 4-Methylthiophenol". ResearchGate. [Link]

  • Arevalo, J. H., et al. "Molecular basis of crossreactivity and the limits of antibody-antigen complementarity". Nature. 1993. [Link]

  • Gyros Protein Technologies. "Solutions to immunoassay interference, cross reactivity and other challenges". Gyros Protein Technologies. [Link]

  • Carl ROTH. "this compound, 2.5 g". Carl ROTH. [Link]

  • SeraCare. "Technical Guide for ELISA". SeraCare. [Link]

  • U.S. Food and Drug Administration. "Guidance for Industry". FDA. [Link]

  • Diva-Portal.org. "Method development for the determination of thiols using HPLC with fluorescence detection". Diva-Portal.org. [Link]

  • Taylor & Francis. "Cross reactivity – Knowledge and References". Taylor & Francis. [Link]

  • ResearchGate. "Determination of thiol compounds by HPLC and fluorescence detection with 1,3,5,7-tetramethyl-8-bromomethyl-difluoroboradiaza-s-indacene". ResearchGate. [Link]

  • Creative Diagnostics. "Direct ELISA Experimental Protocol". Creative Diagnostics. [Link]

  • University of Washington. "Med Chem 535 – Diagnostic Medicinal Chemistry Immunoassays". University of Washington. [Link]

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A Comprehensive Guide to the Structural Validation of 4-(Methylthio)-3,5-xylenol Synthesis Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal structural confirmation of newly synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth, practical framework for the validation of 4-(Methylthio)-3,5-xylenol, a substituted phenol with applications in agrochemical and pharmaceutical development. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering a self-validating system for researchers to confidently ascertain the fidelity of their synthesis products. We will explore a common synthetic route and compare the expected analytical data of the target molecule with potential isomeric byproducts, thereby providing a robust methodology for structural elucidation.

The Synthetic Landscape: Preparing this compound

A prevalent and logical approach to the synthesis of this compound involves the electrophilic substitution of the readily available precursor, 3,5-dimethylphenol (3,5-xylenol). The methylthio (-SCH₃) group can be introduced onto the aromatic ring using a suitable electrophilic sulfur reagent. A common and effective method for this transformation is the reaction of the phenol with dimethyl sulfoxide (DMSO) in the presence of a strong acid, which serves as both the methylthio source and the reaction medium.

The hydroxyl group of the phenol is an activating ortho-, para-director. In the case of 3,5-dimethylphenol, the 2, 4, and 6 positions are activated. Due to steric hindrance from the adjacent methyl groups at positions 3 and 5, the para-position (position 4) is the most sterically accessible and electronically favorable site for electrophilic attack. This inherent regioselectivity makes the desired 4-(methylthio) isomer the expected major product.

However, as with any chemical transformation, the formation of byproducts is a possibility. In this synthesis, the primary potential byproducts are the ortho-substituted isomers, 2-(methylthio)-3,5-dimethylphenol, and the di-substituted product, 2,6-bis(methylthio)-3,5-dimethylphenol. The formation of these isomers, while likely to be minor, underscores the critical need for rigorous structural validation of the final product.

Experimental Protocols: A Self-Validating Workflow

This section provides detailed, step-by-step methodologies for the synthesis of this compound and its subsequent structural validation. The integration of multiple analytical techniques forms a self-validating system, where the convergence of data from different methods provides a high degree of confidence in the final structural assignment.

Synthesis of this compound

This protocol is adapted from established methods for the thiomethylation of phenols.[1]

Materials:

  • 3,5-Dimethylphenol

  • Dimethyl sulfoxide (DMSO)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylphenol (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Carefully add concentrated sulfuric acid (catalytic amount) to the solution.

  • Heat the reaction mixture at an appropriate temperature (e.g., 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature and pour it into a separatory funnel containing water and dichloromethane.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure this compound.

Diagram of the Synthesis and Validation Workflow:

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Structural Validation start 3,5-Dimethylphenol reaction Electrophilic Thiomethylation start->reaction reagents DMSO, H₂SO₄ reagents->reaction workup Extraction & Washing reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr ¹H & ¹³C NMR Spectroscopy product->nmr ms Mass Spectrometry (MS) product->ms hplc HPLC Analysis product->hplc confirmation Structural Confirmation nmr->confirmation ms->confirmation hplc->confirmation

Sources

A Guide to Inter-Laboratory Comparison of 4-(Methylthio)-3,5-xylenol Analysis: Ensuring Accuracy and Reproducibility in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise and consistent quantification of chemical entities is paramount. 4-(Methylthio)-3,5-xylenol, a compound of interest, requires robust analytical methodologies to ensure data integrity across different research sites and laboratories. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of this compound analysis, offering a pathway to validate and harmonize analytical procedures. By fostering scientific integrity, this document aims to equip researchers, scientists, and drug development professionals with the tools to achieve reliable and reproducible results.

The following sections will delve into the rationale behind key experimental choices, present detailed protocols for sample analysis, and provide a statistical framework for data interpretation, thereby creating a self-validating system for the analytical proficiency of participating laboratories.

The Critical Need for Inter-Laboratory Comparison

Before embarking on the technical protocols, it is essential to understand the "why" behind such a study. The analysis of a specific compound like this compound can be influenced by a myriad of factors, including instrumentation, reagent quality, and analyst technique. An inter-laboratory comparison serves as a crucial tool to:

  • Assess the proficiency of different laboratories in performing a specific analytical method.

  • Identify potential sources of variability and bias in analytical results.

  • Establish the reproducibility of the analytical method across different settings.

  • Provide confidence in the data generated by different laboratories, which is critical for regulatory submissions and collaborative research.

This guide will focus on a comparative analysis using High-Performance Liquid Chromatography (HPLC), a widely adopted and reliable technique for the quantification of phenolic compounds.[1][2]

Designing the Inter-Laboratory Study: A Step-by-Step Approach

A well-designed study is the bedrock of a successful inter-laboratory comparison. The following workflow outlines the key stages, from the preparation of test materials to the final analysis of results.

Inter-Laboratory_Study_Workflow cluster_Preparation Phase 1: Preparation cluster_Analysis Phase 2: Laboratory Analysis cluster_Evaluation Phase 3: Data Evaluation & Reporting A Sourcing and Characterization of This compound Reference Standard B Preparation of Homogeneous Test Samples at Varying Concentrations A->B C Distribution of Samples and Detailed Analytical Protocol to Participants B->C D Sample Receipt and Confirmation of Integrity C->D E Execution of HPLC Analysis Following the Provided Protocol D->E F Data Acquisition and Initial Processing E->F G Submission of Raw Data and Calculated Concentrations to Coordinating Body F->G H Statistical Analysis of Submitted Data (e.g., Z-score calculation) G->H I Issuance of a Comprehensive Report with Performance Evaluation H->I

Caption: Workflow for the inter-laboratory comparison study.

Experimental Protocol: HPLC Analysis of this compound

This section provides a detailed, step-by-step methodology for the quantitative analysis of this compound. Adherence to this protocol is crucial for minimizing inter-laboratory variability.

Materials and Reagents
  • Reference Standard: this compound, purity ≥95%.[3]

  • Acetonitrile (MeCN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH): Analytical grade. (Note: Formic acid is preferable for Mass Spectrometry (MS) compatible methods).[1]

  • Test Samples: Provided by the coordinating body.

Instrumentation
  • HPLC System: Equipped with a pump, autosampler, column oven, and a UV detector.

  • HPLC Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Data Acquisition Software

Preparation of Solutions
  • Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). A common starting point is a 50:50 (v/v) mixture of acetonitrile and acidified water.[1] The exact ratio should be optimized for ideal peak separation and retention time.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the test samples. A minimum of five concentration levels is recommended.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by scanning the UV spectrum of the reference standard. A wavelength of maximum absorbance should be chosen.

  • Run Time: Sufficient to allow for the elution of the analyte and any potential impurities.

Analytical Procedure
  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Calibration Curve: Inject the calibration standards in triplicate and record the peak areas. Plot a calibration curve of peak area versus concentration and determine the linearity (correlation coefficient, R²).

  • Sample Analysis: Inject the provided test samples in triplicate and record the peak areas.

  • Quantification: Calculate the concentration of this compound in the test samples using the linear regression equation obtained from the calibration curve.

Data Analysis and Performance Evaluation

The cornerstone of an inter-laboratory comparison is the statistical analysis of the submitted data. This allows for an objective assessment of each laboratory's performance.

Data Submission

Each participating laboratory should submit the following:

  • The full calibration curve data, including concentrations and corresponding peak areas.

  • The individual peak areas and calculated concentrations for each replicate of the test samples.

  • Representative chromatograms of a blank, a calibration standard, and a test sample.

Statistical Evaluation

The performance of each laboratory will be evaluated using Z-scores, a widely accepted statistical tool in proficiency testing.[4][5][6] The Z-score is calculated as follows:

Z = (x - X) / σ

Where:

  • x is the result reported by the participating laboratory.

  • X is the assigned value (the consensus mean of all reported results after removal of outliers).

  • σ is the standard deviation for proficiency assessment.

The interpretation of Z-scores is generally as follows:

  • |Z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |Z| < 3.0: Questionable performance (warrants investigation).

  • |Z| ≥ 3.0: Unsatisfactory performance (requires corrective action).

Data Presentation

The results of the inter-laboratory comparison should be summarized in clear and concise tables for easy interpretation.

Table 1: Hypothetical Results of Inter-Laboratory Comparison for Sample A

Laboratory IDReported Concentration (µg/mL)Mean Concentration (µg/mL)Standard DeviationZ-scorePerformance
Lab 0148.5, 49.1, 48.848.80.3-0.8Satisfactory
Lab 0250.2, 50.5, 50.150.30.20.6Satisfactory
Lab 0345.2, 45.5, 45.145.30.2-2.9Questionable
Lab 0451.5, 51.8, 51.651.60.21.8Satisfactory
..................
Assigned Value (X) 49.8
Standard Deviation (σ) 1.2

Causality of Experimental Choices and Troubleshooting

Choice of Reverse-Phase HPLC: This technique is chosen for its robustness, wide availability, and suitability for separating moderately polar compounds like phenols from non-polar and polar impurities. The C18 stationary phase provides excellent retention for such analytes.

Acidified Mobile Phase: The addition of a small amount of acid to the mobile phase is crucial for suppressing the ionization of the phenolic hydroxyl group of this compound. This results in sharper, more symmetrical peaks and improved retention time reproducibility.

Potential Sources of Error and Troubleshooting:

  • Poor Peak Shape: This could be due to an inappropriate mobile phase pH, column degradation, or sample overload. Adjusting the pH or replacing the column may be necessary.

  • Inconsistent Retention Times: This may be caused by fluctuations in mobile phase composition, temperature, or pump performance. Ensure proper mobile phase mixing and system equilibration.

  • Non-linear Calibration Curve: This could indicate detector saturation at high concentrations or issues with standard preparation. Diluting the standards or preparing fresh ones is recommended.

Conclusion: Fostering a Culture of Quality

An inter-laboratory comparison for the analysis of this compound is more than just a proficiency test; it is a collaborative effort to uphold the highest standards of scientific integrity. By participating in such studies, laboratories can gain valuable insights into their analytical performance, identify areas for improvement, and contribute to the generation of reliable and comparable data across the drug development pipeline. This guide provides a foundational framework for conducting such a comparison, with the ultimate goal of ensuring the quality and consistency of analytical data in the pharmaceutical industry.

References

  • 3,4-xylenol 3,4-dimethylphenol . The Good Scents Company. [Link]

  • This compound . SIELC Technologies. [Link]

  • (PDF) Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds . ResearchGate. [Link]

  • This compound, 2.5 g . Carl ROTH. [Link]

  • How to Perform a Phenol Test for Accurate Chemical Analysis . Lab Report. [Link]

  • Tests For Phenols, Ferric Chloride Test, Bromine Water Test, Important Topics For JEE 2024 . PW. [Link]

  • Inter laboratory Comparison 2023 Report . Benchmark International. [Link]

  • Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs . PMC - NIH. [Link]

  • Inter-laboratory Comparison Test Analysis Report . Climate Technology Centre and Network (CTCN). [Link]

  • (PDF) Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers . ResearchGate. [Link]

  • Test for Phenolic Group . CUTM Courseware. [Link]

  • Laboratory Analysis of Phenolic compounds (phenols, chlorophenols, methylphenols and chloromethylphenols) . Analytice. [Link]

  • Interlaboratory Comparison as a Source of Information for the Product Evaluation Process. Case Study of Ceramic Tiles Adhesives . MDPI. [Link]

  • III Analytical Methods . Japan Environment Agency. [Link]

  • Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography . NIH. [Link]

  • Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC . Agilent. [Link]

  • Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety . Eruditio. [Link]

Sources

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